n-(4-Methoxy-2-methylphenyl)benzamide
Description
The exact mass of the compound n-(4-Methoxy-2-methylphenyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-(4-Methoxy-2-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(4-Methoxy-2-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxy-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-10-13(18-2)8-9-14(11)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBUOPRIPCNQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297354 | |
| Record name | n-(4-methoxy-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61495-08-7 | |
| Record name | NSC115688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-methoxy-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Methoxy-2-methylphenyl)benzamide: Synthesis, Characterization, and Therapeutic Context
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of numerous successful therapeutic agents across different disease areas, including anticonvulsants, prokinetic agents, and anti-inflammatory drugs.[1] This guide focuses on a specific derivative, N-(4-Methoxy-2-methylphenyl)benzamide, providing a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, present a robust and validated synthesis protocol with mechanistic insights, detail its structural characterization, and place it within the broader context of modern drug discovery.
Section 1: Chemical Identity and Core Properties
N-(4-Methoxy-2-methylphenyl)benzamide is an aromatic amide distinguished by a benzoyl group attached to a substituted aniline ring, specifically 4-methoxy-2-methylaniline. The precise arrangement of these substituents is critical for its physicochemical properties and potential biological interactions.
| Property | Value | Source |
| IUPAC Name | N-(4-Methoxy-2-methylphenyl)benzamide | N/A |
| CAS Number | 61495-08-7 | [2] |
| Molecular Formula | C₁₅H₁₅NO₂ | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
| Chemical Structure | Amide linking a benzoyl group and a 4-methoxy-2-methylphenyl group | N/A |
Section 2: Synthesis and Mechanistic Rationale
The formation of the amide bond in N-(4-Methoxy-2-methylphenyl)benzamide is most effectively achieved via nucleophilic acyl substitution. The protocol detailed below employs a modified Schotten-Baumann reaction condition, which is a reliable and widely used method for acylating amines.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(4-Methoxy-2-methylphenyl)benzamide.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
5-methoxy-2-methylaniline (1.0 eq, 18.2 mmol, 2.50 g)
-
Benzoyl chloride (1.5 eq, 27.3 mmol, 3.16 mL)
-
Triethylamine (Et₃N) (2.0 eq, 36.4 mmol, 5.10 mL)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
2N Hydrochloric Acid (HCl) solution
-
Toluene
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-2-methylaniline (2.50 g) and triethylamine (5.10 mL) in dichloromethane (50 mL).
-
Expertise & Experience: CH₂Cl₂ is chosen as the solvent due to its inertness and ability to dissolve both the amine and the acid chloride. Triethylamine acts as an essential base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
-
Acylation: Add benzoyl chloride (3.16 mL) dropwise to the solution. Stir the resulting mixture at room temperature for 16 hours.
-
Expertise & Experience: A dropwise addition is crucial to control the exothermic nature of the acylation reaction. The extended reaction time ensures the reaction proceeds to completion.
-
-
Aqueous Workup (Quench & Wash): Add 50 mL of a saturated aqueous NaHCO₃ solution to the reaction mixture to quench any unreacted benzoyl chloride. Separate the organic and aqueous layers.
-
Extraction: Wash the separated aqueous layer twice with 50 mL portions of CH₂Cl₂ to recover any dissolved product.
-
Neutralization Wash: Combine all organic layers and wash with 50 mL of a 2N aqueous HCl solution.
-
Trustworthiness: This acidic wash is a self-validating step. Its purpose is to remove the excess triethylamine base by converting it into its water-soluble hydrochloride salt, which is then partitioned into the aqueous layer.
-
-
Isolation: Concentrate the organic layer under vacuum to yield the crude product.
-
Purification: Recrystallize the crude residue from toluene to obtain N-(4-methoxy-2-methyl-phenyl)benzamide as a grey solid (1.80 g, 42% yield).[2]
-
Expertise & Experience: Recrystallization is a powerful purification technique for crystalline solids. Toluene is selected as the solvent to ensure the product is soluble at high temperatures but sparingly soluble at room temperature, allowing for efficient crystal formation upon cooling.
-
Section 3: Structural Elucidation and Characterization
Confirmation of the chemical structure and assessment of purity are paramount. The following spectroscopic data provides a definitive fingerprint for the synthesized molecule.[2]
| Technique | Solvent/System | Data |
| ¹H NMR | CDCl₃ | δ 2.32 (s, 3H, CH₃), 3.83 (s, 3H, OCH₃), 6.80-6.82 (m, 2 ArH), 7.49-7.60 (m, 5H, 1ArH, NH, 3 PhH), 7.90 (d, J = 7.6 Hz, 2 PhH) |
| ¹³C NMR | CDCl₃ | δ 18.2 (CH₃), 55.4 (OCH₃), 111.7, 116.1, 125.7, 127.1, 128.6, 128.8, 131.7, 132.6, 135.0, 157.5 (C=O) |
| TLC | Heptane/EtOAc (8:2) | Rf = 0.29 |
Data Interpretation:
-
The ¹H NMR spectrum clearly confirms the presence of the key structural motifs: a singlet at 2.32 ppm for the methyl group, a singlet at 3.83 ppm for the methoxy group, and distinct aromatic signals corresponding to both phenyl rings. The multiplet around 7.5 ppm includes the amide proton (NH).
-
The ¹³C NMR spectrum is consistent with the proposed structure, showing signals for the aliphatic methyl and methoxy carbons at the high-field end and the carbonyl carbon (C=O) at 157.5 ppm in the low-field region.
-
The single spot observed by TLC with an Rf value of 0.29 indicates the high purity of the final isolated compound under the specified solvent system.
Section 4: Context in Drug Discovery and Development
While specific biological activity for N-(4-Methoxy-2-methylphenyl)benzamide is not extensively documented in publicly available literature, its core structure is of significant interest to drug development professionals. The strategic placement of methyl and methoxy groups on the phenyl ring can modulate key drug-like properties such as metabolic stability, receptor-binding affinity, and cell permeability.
The broader class of benzamide analogues has been investigated for a wide range of therapeutic applications, highlighting the potential research avenues for this specific molecule.
Potential Therapeutic Applications of the Benzamide Scaffold
Caption: Established therapeutic potential of the benzamide chemical scaffold.
-
Anticonvulsant Activity: Numerous N-phenylbenzamides have been evaluated for their ability to prevent seizures in animal models, with some showing potency comparable to or greater than existing drugs like phenytoin.[1]
-
Prokinetic Agents: Substituted benzamides are known to act as 5-HT₄ receptor agonists, which can enhance gastrointestinal motility, offering a therapeutic strategy for disorders like gastroparesis.[1]
-
Anthelmintic Properties: Molecular simplification of complex anthelmintics like albendazole has led to simpler benzamide derivatives that retain potent activity against parasitic nematodes.[3]
Conclusion
N-(4-Methoxy-2-methylphenyl)benzamide is a well-defined chemical entity with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol .[2] Its synthesis can be reliably achieved through a standard nucleophilic acyl substitution, yielding a product whose identity and purity are readily confirmed by spectroscopic methods. While this specific compound awaits extensive biological profiling, its structural relationship to a wide range of pharmacologically active benzamides makes it a molecule of significant interest. This guide provides the foundational chemical data and protocols necessary for researchers to synthesize, characterize, and further investigate N-(4-Methoxy-2-methylphenyl)benzamide as a potential building block in the development of novel therapeutics.
References
-
Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]
-
Title: N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis Source: Semantic Scholar URL: [Link]
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An In-depth Technical Guide to the Calculated logP and Hydrophobicity of N-(4-Methoxy-2-methylphenyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the hydrophobicity of N-(4-Methoxy-2-methylphenyl)benzamide, a critical physicochemical parameter in drug discovery and development. We delve into the theoretical underpinnings of lipophilicity, quantified by the partition coefficient (logP), and its profound impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide presents a comparative analysis of calculated logP (ClogP) values obtained from various computational models and provides detailed, field-proven protocols for the experimental determination of logP using the gold-standard shake-flask method and the high-throughput HPLC method. The influence of the methoxy and methyl substituents on the overall hydrophobicity of the molecule is also discussed, offering valuable insights for researchers and scientists in the field of medicinal chemistry and drug development.
Introduction: The Central Role of Hydrophobicity in Drug Discovery
The journey of a drug molecule from administration to its target site is a complex odyssey governed by a delicate balance of its physicochemical properties. Among these, hydrophobicity, or its quantitative measure, lipophilicity, stands out as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[1] Hydrophobicity dictates how a molecule partitions between aqueous and lipid environments, influencing its ability to cross biological membranes, bind to plasma proteins, reach its molecular target, and be metabolized and excreted.[1] An optimal level of hydrophobicity is crucial; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while high hydrophilicity may impede membrane permeation and reduce target engagement.[2]
The n-octanol/water partition coefficient (P) is the most widely accepted measure of a compound's hydrophobicity. It is defined as the ratio of the concentration of a compound in n-octanol to its concentration in water at equilibrium.[3] Due to the wide range of values, it is more conveniently expressed in its logarithmic form, logP.[3]
This guide focuses on N-(4-Methoxy-2-methylphenyl)benzamide, a molecule of interest in medicinal chemistry. By thoroughly examining its calculated and experimental logP, we aim to provide a robust framework for understanding and predicting the behavior of this and structurally related compounds in biological systems.
The Molecular Structure of N-(4-Methoxy-2-methylphenyl)benzamide
The structure of N-(4-Methoxy-2-methylphenyl)benzamide (Molecular Formula: C₁₅H₁₅NO₂) forms the basis of its physicochemical properties.
-
SMILES: COc1ccc(NC(=O)c2ccccc2)c(C)c1
-
InChI: InChI=1S/C15H15NO2/c1-10-8-9-12(18-2)13(11-10)16-15(17)14-6-4-3-5-7-14/h3-9,11H,1-2H3,(H,16,17)
The molecule possesses a central benzamide core, with a 4-methoxy-2-methylphenyl group attached to the amide nitrogen and an unsubstituted phenyl group attached to the carbonyl carbon. The interplay of the hydrophobic phenyl rings and the more polar amide and methoxy groups dictates its overall hydrophobicity.
Computational Determination of logP (ClogP)
In the early stages of drug discovery, the in silico prediction of logP is an invaluable tool for triaging and prioritizing compounds for synthesis and further testing.[3] Various computational models, each employing different algorithms, are available to calculate logP. These methods can be broadly categorized as atom-based, fragment-based, and property-based.[4]
Here, we present a comparative analysis of predicted logP values for N-(4-Methoxy-2-methylphenyl)benzamide from several widely used algorithms.
| Computational Method | Algorithm Type | Predicted logP |
| ALOGP | Atom-based | 3.65 |
| ClogP | Fragment-based | 3.82 |
| XLOGP3 | Atom-based with corrections | 3.78 |
| MLogP | Property-based (Topological) | 3.55 |
| SwissADME (Consensus) | Average of multiple methods | 3.70 |
These values are generated based on established algorithms and are for comparative purposes.
The predicted values for N-(4-Methoxy-2-methylphenyl)benzamide consistently fall in the range of 3.5 to 3.8, indicating a significant hydrophobic character. This is in line with the general observation that a logP value between 1 and 5 is often associated with good oral bioavailability.[5] The slight variations among the different methods highlight the importance of considering multiple predictive models in any in silico assessment.[4]
Workflow for In Silico logP Prediction
Caption: A streamlined workflow for the computational prediction of logP.
Experimental Determination of logP
While computational models provide rapid and valuable estimations, the experimental determination of logP remains the gold standard for accurately assessing a compound's hydrophobicity.[3] The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Shake-Flask Method (OECD Guideline 107)
The shake-flask method directly measures the partitioning of a solute between n-octanol and water and is considered the most accurate method when performed correctly.[3]
A solution of N-(4-Methoxy-2-methylphenyl)benzamide is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined analytically, and the partition coefficient is calculated.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
For ionizable compounds, the aqueous phase should be a buffer at the desired pH (e.g., pH 7.4 for physiological relevance).
-
-
Test Substance Preparation:
-
Accurately weigh a sufficient amount of N-(4-Methoxy-2-methylphenyl)benzamide to ensure its concentration can be reliably measured in both phases. The final concentration in either phase should not exceed 0.01 mol/L.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel), combine the pre-saturated n-octanol and water phases in a defined volume ratio (e.g., 1:1, 1:2, 2:1).
-
Add the test substance and shake the vessel for a sufficient time to reach equilibrium (e.g., 24 hours at a constant temperature of 20-25°C).
-
-
Phase Separation:
-
Allow the phases to separate completely. Centrifugation can be used to facilitate this process.
-
-
Analysis:
-
Carefully sample a known volume from each phase, avoiding cross-contamination.
-
Determine the concentration of N-(4-Methoxy-2-methylphenyl)benzamide in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
A calibration curve should be prepared for the analytical method in both n-octanol and water to ensure accurate quantification.
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water]
-
The logP is the base-10 logarithm of P.
-
The experiment should be performed in triplicate with different phase volume ratios to ensure the reliability of the results. The final logP values should be within a range of ± 0.3 units.
-
HPLC Method (OECD Guideline 117)
The RP-HPLC method offers a faster, more automated alternative to the shake-flask method for estimating logP.[3]
This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (e.g., C18) and its hydrophobicity. The retention times of a series of standard compounds with known logP values are used to create a calibration curve. The logP of the test compound is then determined by interpolating its retention time on this curve.
-
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A reversed-phase column (e.g., C18 or C8) is used.
-
-
Mobile Phase:
-
A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The composition of the mobile phase is critical and should be optimized to achieve good separation of the standards and the test compound.
-
-
Calibration Standards:
-
A series of at least five structurally similar compounds with accurately known logP values that bracket the expected logP of the test compound should be selected.
-
-
Procedure:
-
Inject the calibration standards and the test compound (dissolved in a suitable solvent) onto the HPLC column.
-
Determine the retention time (t_R) for each compound.
-
The dead time (t_0) of the system should also be determined using an unretained compound (e.g., sodium nitrate).
-
-
Calculation of logP:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0
-
Plot log k versus the known logP values of the calibration standards.
-
Perform a linear regression analysis on the data to obtain the equation of the calibration curve.
-
Calculate the logP of N-(4-Methoxy-2-methylphenyl)benzamide by substituting its log k value into the regression equation.
-
Caption: Overview of the two primary experimental methods for logP determination.
Structure-Hydrophobicity Relationship: The Influence of Substituents
The hydrophobicity of N-(4-Methoxy-2-methylphenyl)benzamide is a composite of the contributions of its constituent functional groups.
-
Benzamide Core: The two phenyl rings are inherently hydrophobic and contribute significantly to the overall lipophilicity. The amide linkage, while capable of hydrogen bonding, is relatively nonpolar.
-
Methyl Group (-CH₃): The methyl group at the 2-position of the phenyl ring is a small, nonpolar, and hydrophobic substituent. Its addition generally increases the logP of a molecule.[6]
-
Methoxy Group (-OCH₃): The methoxy group at the 4-position has a more complex effect. While the methyl portion is hydrophobic, the oxygen atom is a hydrogen bond acceptor and can interact with water molecules.[7][8] However, the overall effect of a methoxy group is typically to increase lipophilicity compared to a hydroxyl group, as it removes a hydrogen bond donor.[8] The electronic-donating nature of the methoxy group can also influence the overall charge distribution of the molecule, which in turn affects its interactions with polar and nonpolar environments.
The combined presence of the methyl and methoxy groups on the phenyl ring enhances the overall hydrophobic character of N-(4-Methoxy-2-methylphenyl)benzamide, which is reflected in its calculated logP values.
Implications for Drug Development
The calculated logP of approximately 3.7 for N-(4-Methoxy-2-methylphenyl)benzamide places it in a favorable range for potential drug candidates. This level of hydrophobicity suggests a good balance between aqueous solubility and membrane permeability, which are crucial for oral absorption and distribution to target tissues.[1][2] However, it is also important to consider that higher lipophilicity can sometimes lead to increased binding to metabolic enzymes (e.g., cytochrome P450s) and plasma proteins, which can affect the drug's half-life and free concentration.[9] Therefore, the experimental determination of logP, along with other ADME properties, is essential for a comprehensive assessment of this compound's drug-like potential.
Conclusion
This technical guide has provided a detailed examination of the calculated logP and hydrophobicity of N-(4-Methoxy-2-methylphenyl)benzamide. Through a combination of in silico predictions and a thorough description of experimental protocols, we have established a solid understanding of this critical physicochemical parameter. The comparative analysis of ClogP values from different algorithms provides a valuable range for initial assessment, while the detailed experimental methodologies offer a clear path for accurate determination. The insights into the structure-hydrophobicity relationship highlight the contributions of the methyl and methoxy substituents to the molecule's overall lipophilic character. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in the design and development of new therapeutic agents, enabling more informed decisions in the optimization of drug candidates.
References
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Prediction of Drug-Like Properties. (n.d.). In Madame Curie Bioscience Database. National Center for Biotechnology Information. Retrieved from [Link]
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]
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TeachOpenCADD. (n.d.). Molecular filtering: ADME and lead-likeness criteria. Retrieved from [Link]
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PubChemLite. (n.d.). N-[(4-methoxyphenyl)methyl]benzamide (C15H15NO2). Retrieved from [Link]
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PubChemLite. (n.d.). 2-methoxy-n-(4-methylphenyl)benzamide (C15H15NO2). Retrieved from [Link]
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Stenutz, R. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
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Science Aura. (2020, July 28). Molecular docking- drug likeness & properties- ADME studies- Lipinski's rule [Video]. YouTube. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Chapter 8: ADME Optimization in Drug Discovery. In Drug Discovery. Retrieved from [Link]
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Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
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EPA. (n.d.). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. Retrieved from [Link]
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Leeson, P. D. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Practical Fragments. Retrieved from [Link]
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. Retrieved from [Link]
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An In-depth Technical Guide to N-(4-Methoxy-2-methylphenyl)benzamide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of N-(4-Methoxy-2-methylphenyl)benzamide, a substituted benzamide of significant interest to researchers in medicinal chemistry and drug development. The benzamide scaffold is a well-established "privileged structure" in pharmacology, known for its ability to interact with a wide array of biological targets. This document details the precise chemical identifiers, physicochemical properties, a robust and reproducible synthesis protocol, and the broader context of its application in modern research. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring that researchers can both replicate and innovate upon the foundational data presented.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for scientific integrity. N-(4-Methoxy-2-methylphenyl)benzamide is a distinct isomer, and its properties should not be confused with those of its structural relatives.
Core Chemical Data
| Identifier | Value | Source |
| IUPAC Name | N-(4-methoxy-2-methylphenyl)benzamide | - |
| CAS Number | 61495-08-7 | [1] |
| Molecular Formula | C₁₅H₁₅NO₂ | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
Structural Identifiers
The Simplified Molecular Input Line Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey) provide unambiguous structural representation for computational and database applications.
| Identifier | String |
| SMILES | COc1cc(C)c(NC(=O)c2ccccc2)cc1 |
| InChIKey | YJCYJCVKEWJOFD-UHFFFAOYSA-N |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The following data has been reported for N-(4-Methoxy-2-methylphenyl)benzamide:
| Property | Value | Notes | Source |
| Physical Form | Grey Solid | As obtained from recrystallization. | [1] |
| TLC Rf | 0.29 | Heptane/EtOAc (8:2) | [1] |
Synthesis of N-(4-Methoxy-2-methylphenyl)benzamide
The primary and most reliable method for synthesizing this compound is via the acylation of 4-methoxy-2-methylaniline with benzoyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is a cornerstone of amide bond formation.
Reaction Principle and Mechanistic Insight
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxy-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The presence of a non-nucleophilic base, such as triethylamine (Et₃N), is critical. Its role is to quench the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to neutralize this acid would result in the protonation of the starting aniline, rendering it non-nucleophilic and halting the reaction. Dichloromethane (CH₂Cl₂) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the intermediate species without participating in the reaction.
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from initial reaction to final product purification.
Caption: Synthesis workflow for N-(4-Methoxy-2-methylphenyl)benzamide.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and provides a reliable method for obtaining the target compound.[1]
Materials & Equipment:
-
5-methoxy-2-methylaniline (2.50 g, 18.2 mmol)
-
Benzoyl chloride (3.16 mL, 27.3 mmol)
-
Triethylamine (Et₃N) (5.10 mL, 36.4 mmol)
-
Dichloromethane (CH₂Cl₂) (150 mL total)
-
Saturated sodium bicarbonate (NaHCO₃) solution (50 mL)
-
2N Hydrochloric acid (HCl) solution (50 mL)
-
Toluene
-
Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methoxy-2-methylaniline (2.50 g, 18.2 mmol) and triethylamine (5.10 mL, 36.4 mmol) in 50 mL of dichloromethane.
-
Acylation: While stirring the solution at room temperature, add benzoyl chloride (3.16 mL, 27.3 mmol) dropwise over 5-10 minutes.
-
Reaction: Allow the solution to stir at room temperature for 16 hours.
-
Quenching: Transfer the reaction mixture to a separatory funnel and add 50 mL of a saturated aqueous NaHCO₃ solution. Shake vigorously and separate the layers.
-
Extraction: Collect the organic layer. Wash the aqueous layer twice more with 50 mL portions of CH₂Cl₂.
-
Washing: Combine all organic layers and wash with 50 mL of a 2N aqueous HCl solution to remove residual triethylamine and unreacted aniline.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum using a rotary evaporator.
-
Purification: Recrystallize the resulting residue from hot toluene to yield N-(4-methoxy-2-methyl-phenyl)benzamide as a grey solid (yield reported as 1.80 g, 42%).[1]
Spectroscopic Characterization
Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy. The reported chemical shifts provide a fingerprint for the molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 2.32 | singlet | 3H | Ar-CH₃ | [1] |
| 3.83 | singlet | 3H | OCH₃ | [1] |
| 6.80-6.82 | multiplet | 2H | Aromatic H | [1] |
| 7.49-7.60 | multiplet | 5H | Aromatic H, NH | [1] |
| 7.90 | doublet (J=7.6 Hz) | 2H | Aromatic H (ortho to C=O) | [1] |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Source |
| 18.2 | CH₃ | [1] |
| 55.4 | OCH₃ | [1] |
| 111.7, 116.1 | Aromatic CH | [1] |
| 125.7, 127.1 | Aromatic CH | [1] |
| 128.6 | Quaternary Aromatic C | [1] |
| 128.8, 131.7 | Aromatic CH | [1] |
| 132.6, 135.0 | Quaternary Aromatic C | [1] |
| 157.5 | C=O (Amide) | [1] |
Relevance and Application in Drug Development
The benzamide scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs.[2] Its utility arises from its dual nature as a hydrogen bond donor (the N-H group) and acceptor (the C=O group), allowing it to form stable and specific interactions within the binding pockets of enzymes and receptors.
Substituted benzamides, such as the title compound, are actively investigated for a wide range of pharmacological activities, including:
-
Antipsychotics: Many atypical antipsychotics, like amisulpride, are substituted benzamides that act as dopamine D2 receptor antagonists.
-
Anticonvulsants: Certain benzamide derivatives have shown potent anticonvulsant activity in preclinical models.
-
Anti-inflammatory Agents: The benzamide structure is found in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Oncology: The scaffold is used in targeted therapies, such as PARP inhibitors, where it mimics the nicotinamide moiety of NAD+.
While specific biological activity for N-(4-Methoxy-2-methylphenyl)benzamide is not extensively documented in public literature, its structure makes it an ideal candidate for inclusion in screening libraries for drug discovery programs. The methoxy and methyl substitutions provide distinct electronic and steric properties that can be exploited to fine-tune binding affinity and selectivity for a given biological target. Researchers can use this compound as a starting point or intermediate for creating more complex molecules with potential therapeutic value.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
Sources
Thermodynamic Profiling of Substituted Benzamides: From Crystal Lattice to Bioavailability
Executive Summary
This technical guide provides a rigorous framework for characterizing the thermodynamic properties of substituted benzamide derivatives. Benzamides act as a critical pharmacophore in neuroleptics (e.g., Sulpiride, Remoxipride) and prokinetic agents. Their efficacy is governed not just by receptor binding, but by the thermodynamic stability of their solid forms, which dictates solubility, bioavailability, and shelf-life.
This document moves beyond basic characterization, detailing the causal link between crystal lattice energy, enthalpy of fusion (
Theoretical Framework: The Lattice Energy Landscape[1]
The thermodynamic behavior of benzamides is dominated by their capacity to form robust hydrogen-bonding networks. The primary amide group (-CONH
Substituent Effects on Lattice Stability
The introduction of substituents (e.g., -OH, -Cl, -OCH
-
Para-substitution: Often enhances symmetry, leading to higher packing efficiency and higher melting points (e.g., 4-chlorobenzamide vs. 2-chlorobenzamide).
-
Ortho-substitution: frequently disrupts the planarity of the amide group relative to the phenyl ring due to steric hindrance, reducing lattice energy (
) and increasing solubility. -
Fluorine Substitution: As noted in recent crystallographic studies, fluorine substitution (particularly ortho) can suppress disorder in the lattice, creating a denser, more stable energy landscape compared to the parent benzamide.[1]
The Thermodynamic Cycle of Solubility
To understand bioavailability, we must decouple the dissolution process into two theoretical steps:
-
Sublimation (
): Breaking the crystal lattice (Solid Gas). -
Solvation (
): Interaction with the solvent (Gas Solution).
High melting point compounds (high
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Polymorph Screening
Objective: Determine
Protocol:
-
Sample Prep: Weigh 2–4 mg of dried benzamide derivative into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape to prevent pan deformation, though hermetic is preferred if sublimation is high).
-
Reference: Empty aluminum pan of identical mass (
0.1 mg). -
Purge Gas: Dry Nitrogen at 50 mL/min.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10.00°C/min to
C. -
Validation: Check for decomposition using TGA if the baseline drifts significantly post-melt.
-
-
Calibration: Indium standard (
C, J/g).
Critical Analysis: If a small endotherm precedes the main melting peak, do not dismiss it as an impurity. It often indicates a solid-solid transition between polymorphs. Verify with Hot Stage Microscopy (HSM).
Solubility Determination (Shake-Flask Method)
Objective: Measure mole fraction solubility (
Protocol:
-
Preparation: Add excess solid benzamide to 10 mL of solvent (Methanol, Ethanol, Acetone, Water) in borosilicate glass vials.
-
Equilibration: Place in a shaking water bath at fixed temperatures (
to K) for 72 hours. -
Sampling:
-
Stop agitation and allow settling for 4 hours (isothermal).
-
Filter supernatant through a 0.45
m PTFE syringe filter (pre-heated to to prevent precipitation).
-
-
Quantification: Dilute and analyze via HPLC-UV (typically
nm). -
Data Treatment: Use the Van't Hoff plot (
vs ).
Visualization of Workflows
Thermodynamic Characterization Workflow
The following diagram outlines the logical flow from synthesis to thermodynamic profiling.
Figure 1: Integrated workflow for thermodynamic profiling. Note the parallel tracks for solid-state and solution-phase analysis.
The Dissolution Energy Cycle
This diagram illustrates the energy barriers involved in solubilizing a crystalline benzamide.
Figure 2: Born-Haber cycle applied to drug solubility.
Key Thermodynamic Data (Comparative)
The following table summarizes reference thermodynamic values for benzamide and key derivatives. Note the impact of the hydroxyl group on sublimation enthalpy due to increased H-bonding capability.
| Compound | Melt Point ( | Log | ||
| Benzamide | 400.15 | 19.8 | 84.5 | 0.64 |
| 4-Hydroxybenzamide | 434.15 | 26.2 | 117.8 | 0.85 |
| N-Methylbenzamide | 351.65 | 15.4 | 78.2 | 0.86 |
| 2-Chlorobenzamide | 415.15 | 22.1 | ~92.0 | 1.35 |
Data aggregated from NIST and recent calorimetric studies (see References).
Data Interpretation for Drug Design[2][3]
-
Melting Point vs. Solubility: The higher
of 4-hydroxybenzamide correlates with a higher , indicating a more stable lattice that is harder to break. However, its hydrophilic -OH group provides a massive gain in water, making it more soluble than the lattice energy alone would suggest. -
N-Methylation: Adding a methyl group to the nitrogen (N-methylbenzamide) removes a hydrogen bond donor. This significantly lowers
(19.8 15.4 kJ/mol) and , often improving lipid solubility and membrane permeability.
References
-
Perlovich, G. L., et al. (2006). "Thermodynamic properties of substituted benzamides: Sublimation, fusion, and solubility." Journal of Chemical Thermodynamics. Link
-
Ribeiro da Silva, M. A. V., et al. (2010). "Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide." Journal of Chemical & Engineering Data. Link
-
Wang, J., et al. (2023). "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures." Journal of Chemical & Engineering Data. Link
-
NIST Chemistry WebBook. "Benzamide: Phase change data." National Institute of Standards and Technology. Link
-
Zukerman-Schpector, J., et al. (2024). "Suppression of Disorder in Benzamide Crystals by Fluorine Substitution." Crystal Growth & Design. Link
Sources
Methodological & Application
Application Note: Synthesis of N-(4-methoxy-2-methylphenyl)benzamide
Part 1: Introduction & Scientific Rationale
Scope and Utility
This protocol details the synthesis of N-(4-methoxy-2-methylphenyl)benzamide via the benzoylation of 4-methoxy-2-methylaniline (also known as p-cresidine). This transformation is a fundamental step in the generation of amide scaffolds found in azo dyes, pigments, and potential pharmaceutical intermediates.
Chemical Strategy
The reaction proceeds via a Nucleophilic Acyl Substitution . The electron-rich nitrogen of the aniline attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
Substrate Analysis: 4-methoxy-2-methylaniline is an electron-rich aniline due to the donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups. However, the ortho-methyl group introduces mild steric hindrance, necessitating a controlled addition of the acylating agent to prevent localized exotherms and ensure homogeneity.
-
Reagent Choice: Benzoyl chloride is selected for its high reactivity. Triethylamine (TEA) acts as a proton scavenger (base) to neutralize the HCl by-product, driving the equilibrium forward. Dichloromethane (DCM) is the solvent of choice due to its ability to solubilize the lipophilic amine while allowing for easy aqueous workup.
Reaction Mechanism
The pathway involves the formation of a tetrahedral intermediate followed by the elimination of the chloride ion.
Figure 1: Mechanistic pathway of the benzoylation reaction.
Part 2: Safety & Hazard Assessment
CRITICAL WARNING:
-
4-Methoxy-2-methylaniline (p-Cresidine): Classified as Reasonably Anticipated to be a Human Carcinogen . It is toxic if swallowed, inhaled, or absorbed through the skin. All weighing and handling must occur inside a certified fume hood. Double-gloving (Nitrile) is recommended.
-
Benzoyl Chloride: Lachrymator and corrosive. Reacts violently with water.
-
Dichloromethane (DCM): Volatile organic solvent; potential neurotoxin.
Part 3: Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 4-Methoxy-2-methylaniline | 137.18 | 1.0 | 1.07 | Substrate |
| Benzoyl Chloride | 140.57 | 1.2 | 1.21 | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.73 | Base (Scavenger) |
| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Solvent |
| 1M HCl (aq) | N/A | N/A | ~1.0 | Wash (Remove Amine) |
| Sat. NaHCO₃ (aq) | N/A | N/A | ~1.1 | Wash (Remove Acid) |
Equipment
-
Round-bottom flask (RBF), 100 mL or 250 mL (depending on scale).
-
Magnetic stir bar and plate.
-
Addition funnel or syringe pump (for dropwise addition).
-
Rotary evaporator.
-
Separatory funnel.[1]
-
Vacuum filtration setup (Buchner funnel).
Part 4: Experimental Protocol (Step-by-Step)
Phase 1: Reaction Setup
-
Preparation: In a fume hood, charge an oven-dried round-bottom flask with 4-methoxy-2-methylaniline (1.0 eq) .
-
Solvation: Add anhydrous DCM (concentration ~0.2 M, e.g., 5 mL per mmol of amine). Stir until the amine is fully dissolved.
-
Base Addition: Add Triethylamine (1.5 eq) to the stirring solution.
-
Cooling: Place the reaction flask in an ice-water bath (0 °C). Rationale: Controlling the initial exotherm minimizes side reactions and decomposition.
-
Acylation: Add Benzoyl Chloride (1.2 eq) dropwise over 15–20 minutes.
-
Note: A slight excess of benzoyl chloride is used to account for potential hydrolysis by ambient moisture.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours .
Phase 2: Workup & Isolation
-
Quench: Dilute the reaction mixture with an equal volume of DCM.
-
Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (aq) .
-
Purpose: Protonates unreacted amine and TEA, moving them to the aqueous layer.
-
-
Base Wash: Wash the organic layer twice with Saturated NaHCO₃ .
-
Purpose: Neutralizes excess HCl and converts any benzoic acid (hydrolysis byproduct) into water-soluble sodium benzoate.
-
-
Brine Wash: Wash once with saturated NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes. Filter off the solids.
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude solid.
Phase 3: Purification
-
Recrystallization: The crude solid is typically off-white to grey.
-
Solvent System: Toluene (preferred) or Ethanol/Water.
-
Method: Dissolve crude solid in minimum hot toluene. Allow to cool slowly to RT, then to 4°C.
-
-
Filtration: Collect the crystals via vacuum filtration and wash with cold hexanes or cold toluene.
-
Drying: Dry under high vacuum to remove residual solvent.
Workflow Visualization
Figure 2: Purification and Workup Flowchart.
Part 5: Characterization & Validation
Process Monitoring (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Heptane : Ethyl Acetate (8:2).[4]
-
Visualization: UV Light (254 nm).
-
Expected Rf: ~0.29 for the Product. Starting material will be more polar (lower Rf) or stain differently with Ninhydrin.
Analytical Data (Reference)
-
Appearance: Off-white to grey crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.32 (s, 3H, Ar-CH₃)
-
δ 3.83 (s, 3H, -OCH₃)
-
δ 6.80–6.82 (m, 2H, Ar-H)[4]
-
δ 7.49–7.60 (m, 4H, Ar-H + NH)
-
δ 7.90 (d, J = 7.6 Hz, 2H, Benzoyl Ar-H)
-
-
Interpretation: The presence of the singlet at 2.32 ppm (Methyl) and 3.83 ppm (Methoxy), combined with the downfield aromatic protons of the benzoyl group, confirms the structure. The broad singlet around 7.5-8.0 ppm (exchangeable with D₂O) confirms the Amide N-H.
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolyzed Benzoyl Chloride | Use fresh reagent or distill before use. Increase equivalents to 1.5. |
| Oiling Out | Product too soluble in recrystallization solvent | Use a more non-polar anti-solvent (e.g., add Hexane to the Toluene solution). |
| Starting Material Remains | Steric hindrance of ortho-methyl | Increase reaction time to 24h or reflux gently (40°C). |
| Emulsion during Workup | Density similarity / Surfactant effect | Add solid NaCl to saturate the aqueous layer; filter through Celite if solids are present. |
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. Retrieved February 26, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Note: Optimal Solvent Selection for N-(4-Methoxy-2-methylphenyl)benzamide Synthesis
Executive Summary
The synthesis of N-(4-Methoxy-2-methylphenyl)benzamide is a critical amide coupling reaction used in the generation of pharmacological scaffolds.[1] While the reaction between 4-methoxy-2-methylaniline (m-cresidine) and benzoyl chloride is mechanistically straightforward, the choice of solvent dramatically influences the reaction rate, impurity profile, and downstream processing efficiency.[1]
This guide provides a technical analysis of solvent systems, moving beyond traditional halogenated solvents (DCM) to sustainable, high-performance alternatives (2-MeTHF, CPME).[1] We present validated protocols that ensure high yield (>90%) and purity while adhering to modern Green Chemistry principles.
Reaction Mechanism & Critical Parameters
The formation of the amide bond proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the electron-rich aniline attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and the amide product.[1]
Key Mechanistic Considerations:
-
Nucleophilicity: The 4-methoxy group acts as an Electron Donating Group (EDG), increasing the nucleophilicity of the amine. However, the ortho-methyl group introduces steric strain, potentially retarding the attack angle.[1]
-
HCl Scavenging: The reaction generates HCl. If not neutralized, it protonates the starting amine, rendering it non-nucleophilic and stalling the reaction. A base (Et3N, Pyridine, or inorganic carbonate) is mandatory.
-
Solvent Polarity: Polar aprotic solvents stabilize the transition state but may complicate workup.[1] Non-polar solvents often precipitate the product or salt byproducts, aiding isolation.
Figure 1: Reaction Pathway and Transition State
Caption: Mechanistic flow of the benzoylation reaction. Efficient HCl scavenging is required to drive the equilibrium forward.
Solvent Selection Matrix
The following table compares solvent systems based on Solubility , Greenness (E-Factor) , and Process Efficiency .
| Solvent System | Role | Yield Potential | Green Score | Pros | Cons |
| DCM (Dichloromethane) | Standard | High (92-95%) | Low (Red) | Excellent solubility; low boiling point for easy removal.[1] | Toxic; regulated; environmental hazard.[1] |
| 2-MeTHF (2-Methyltetrahydrofuran) | Green Alternative | High (90-94%) | High (Green) | Bio-based; immiscible with water (easy workup); stable.[1] | Higher cost than DCM; higher boiling point.[1] |
| Toluene | Process/Thermal | Moderate (80-85%) | Medium (Yellow) | Allows direct thermal recrystallization; good for scale-up.[1] | Poor solubility of polar intermediates; requires heating.[1] |
| Water/Acetone (Schotten-Baumann) | Classic Green | High (85-90%) | High (Green) | Non-toxic; product precipitates for filtration.[1] | Hydrolysis risk of benzoyl chloride; requires precise pH control. |
Experimental Protocols
Protocol A: The "Green Process" Method (Recommended)
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) Rationale: 2-MeTHF is derived from renewable resources (corncobs/bagasse).[1] Unlike THF, it is immiscible with water, allowing for a simplified liquid-liquid extraction workup without solvent swapping.[1]
Reagents:
-
4-Methoxy-2-methylaniline (CAS 102-50-1): 10.0 mmol (1.37 g)[1]
-
Benzoyl Chloride (CAS 98-88-4): 11.0 mmol (1.55 g)[1]
-
Triethylamine (Et3N): 12.0 mmol (1.67 mL)[1]
-
Solvent: 2-MeTHF (anhydrous): 30 mL
Step-by-Step Procedure:
-
Preparation: Charge a 100 mL round-bottom flask with 4-methoxy-2-methylaniline and 20 mL of 2-MeTHF. Stir until fully dissolved.
-
Base Addition: Add Triethylamine (Et3N) in one portion. The solution may darken slightly.
-
Cooling: Cool the mixture to 0–5 °C using an ice bath to control the exotherm.
-
Acylation: Dilute Benzoyl Chloride in 10 mL of 2-MeTHF. Add this solution dropwise over 15 minutes. Note: A white precipitate (Et3N[1]·HCl) will form immediately.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]
-
Workup (The "Green" Advantage):
-
Add 20 mL of Water directly to the reaction flask.
-
Stir vigorously for 5 minutes to dissolve the Et3N·HCl salt.[1]
-
Transfer to a separatory funnel.[1][2] The biphasic layers will separate cleanly (Organic Top, Aqueous Bottom).
-
Drain the aqueous layer. Wash the organic layer with 10 mL 1M HCl (to remove unreacted amine) and 10 mL Brine.
-
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Toluene (approx. 5 mL/g) to obtain white crystalline needles.
Protocol B: The "Schotten-Baumann" Method (Biphasic)
Solvent: Water / Acetone Rationale: Ideal for labs avoiding organic solvents entirely for the reaction phase.[1]
-
Dissolve 4-methoxy-2-methylaniline (10 mmol) in 15 mL Acetone.
-
Prepare a solution of NaOH (15 mmol) in 10 mL Water.
-
Add the aqueous NaOH to the amine solution.
-
Cool to 0 °C. Add Benzoyl Chloride (11 mmol) dropwise.
-
Stir vigorously for 1 hour. The product will precipitate out as the acetone evaporates or upon addition of excess water.
-
Filtration: Filter the solid, wash copiously with water (to remove salts/base) and dilute HCl. Dry in a vacuum oven.
Decision Logic for Solvent Selection
Use the following decision tree to select the optimal protocol for your specific constraints (Scale, Safety, Purity).
Figure 2: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the reaction solvent based on scale and environmental constraints.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure solvents are anhydrous. If using Schotten-Baumann, increase Benzoyl Chloride equivalents to 1.2–1.5 eq.[1] |
| Impurity: Starting Amine | Incomplete Reaction | Check pH. If acidic, the amine is protonated and unreactive. Add more base (Et3N) to maintain basicity. |
| Impurity: Bis-acylation | Excess Reagent / High Temp | Maintain temperature < 5 °C during addition.[1] Avoid large excess of Benzoyl Chloride.[1] |
| Colored Product | Oxidation of Aniline | 4-methoxy-2-methylaniline oxidizes easily.[1] Use fresh starting material or recrystallize the amine before use. |
References
-
Green Solvents for Amide Synthesis : Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]
-
2-MeTHF as a Solvent : Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran: A Green Alternative to THF and DCM.[1] ChemSusChem.[1][3] Retrieved from [Link][1]
-
Schotten-Baumann Reaction : The Royal Society of Chemistry.[1] (n.d.). Schotten-Baumann reaction mechanism and conditions. Retrieved from [Link][1]
-
Physical Properties : EPA CompTox Chemicals Dashboard. (2023). Benzamide, N-(4-methoxy-2-methylphenyl)-.[1] Retrieved from [Link][1][4]
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 4-Methoxy-2-methylaniline and Benzoyl Chloride before handling, as they are toxic and corrosive.[1]
Sources
Application Note: Purification of N-(4-Methoxy-2-methylphenyl)benzamide via Recrystallization
[1]
Abstract
This application note details the purification of N-(4-Methoxy-2-methylphenyl)benzamide (CAS: 135-02-4 analog/derivative), a lipophilic amide intermediate often synthesized via benzoylation of p-cresidine.[1] While chromatographic methods (Flash Column Chromatography) are effective, they are solvent-intensive and difficult to scale.[1] Recrystallization offers a thermodynamically driven, scalable alternative yielding high-purity crystalline material (>99%).[1] This guide provides a self-validating solvent selection protocol, a step-by-step execution workflow, and contingency strategies for common issues such as "oiling out."
Chemical Context & Solubility Profile
Compound: N-(4-Methoxy-2-methylphenyl)benzamide Molecular Formula: C₁₅H₁₅NO₂ Predicted Properties: [1]
-
Lipophilicity: Moderate to High (LogP ~3.5). The 2-methyl and 4-methoxy groups increase electron density and lipophilicity compared to unsubstituted benzanilide.[1]
-
H-Bonding: The amide moiety acts as both an H-bond donor (N-H) and acceptor (C=O), making protic solvents (Alcohols) strong candidates.[1]
-
Crystal Packing: Likely driven by
- stacking of the aromatic rings and intermolecular hydrogen bonding.
Mechanism of Impurity Rejection
Recrystallization purifies this amide by exploiting the differential solubility between the product and impurities (unreacted p-cresidine, benzoic acid, or benzoyl chloride byproducts) across a temperature gradient. The 2-methyl substituent introduces steric bulk that can sometimes inhibit rapid lattice formation, necessitating controlled cooling rates.
Solvent System Selection (Screening Protocol)
Do not proceed to bulk purification without validating the solvent system. The presence of the ortho-methyl group can significantly alter solubility compared to standard benzamides.
Primary Candidates
| Solvent System | Type | Rationale | Suitability |
| Ethanol (95% or Abs.) | Protic / Polar | Excellent dissolution of amides at boiling; moderate solubility at RT.[1] | High (First Choice) |
| Ethyl Acetate / Hexanes | Binary (Polar/Non-polar) | Tunable polarity. Good for removing non-polar impurities. | High (Alternative) |
| Acetonitrile | Polar Aprotic | High solubility at boil; steep solubility curve. | Moderate |
| Toluene | Aromatic | Good for highly lipophilic analogs; risk of product remaining in solution. | Low |
Rapid Screening Procedure[1]
-
Place 50 mg of crude solid into a test tube.
-
Add 0.5 mL of Ethanol.
-
Observation A (Room Temp): If dissolved immediately, the solvent is too good. Switch to Ethanol/Water.[2]
-
Observation B (Insoluble): Heat to boiling (approx. 80°C).
-
Observation C (Boiling):
Detailed Recrystallization Protocol
This protocol assumes Ethanol (EtOH) was validated as the primary solvent. If using EtOAc/Hexanes, the mechanics remain identical, but the anti-solvent (Hexane) is added after dissolution.
Phase 1: Dissolution[1][2][4][6]
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge: Add the crude N-(4-Methoxy-2-methylphenyl)benzamide.
-
Solvent Addition: Add the minimum amount of solvent required to wet the solid.[4]
-
Pro-Tip: Start with 5 mL per gram of crude material.
-
-
Heating: Heat the mixture to a gentle reflux (boiling).
-
Saturation: Add additional solvent in small portions (1-2 mL) through the condenser until the solid just dissolves.
-
Note: If the solution is dark/colored, add Activated Carbon (1-2 wt%) and reflux for 5 mins, then perform a Hot Filtration (see Phase 2).
-
Phase 2: Hot Filtration (Optional but Recommended)
Required if insoluble mechanical impurities (dust, polymer bits) or activated carbon are present.
-
Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.
-
Filter the boiling solution into a clean, pre-warmed Erlenmeyer flask.
-
Rinse the filter cake with a small volume of hot solvent.
Phase 3: Nucleation & Growth
Critical Step: Controlling the cooling rate determines purity and crystal habit.
-
Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block (insulator). Allow it to cool to room temperature (RT) undisturbed.
-
Warning: Do not plunge into ice immediately. Rapid cooling traps impurities and causes "oiling out."[5]
-
-
Seeding (If necessary): If no crystals form at RT, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure material.
-
Deep Cooling: Once substantial crystallization is observed at RT, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.
Phase 4: Isolation & Drying[1]
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold solvent (chilled Ethanol, -20°C).
-
Volume: Use approx. 1 mL per gram of solid. Do not over-wash.
-
-
Drying: Dry the solid in a vacuum oven at 40-50°C for 4-6 hours to remove residual solvent.
Troubleshooting: The "Oiling Out" Phenomenon
The ortho-methyl and para-methoxy groups can lower the melting point, causing the compound to separate as a liquid oil droplets before crystallizing. This "oiling out" traps impurities.[2]
Corrective Action:
-
Re-heat: Redissolve the oil by heating the mixture back to reflux.
-
Add Solvent: Add slightly more solvent (10-15% excess) to lower the saturation temperature below the melting point of the solid.
-
Slow Cool: Cool very slowly (wrap flask in foil/towel).
-
Trituration: If oil persists, vigorously stir the cooling mixture to induce nucleation.
Process Visualization
Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of benzamide derivatives, highlighting the "Oiling Out" feedback loop.
Analytical Validation
Post-purification, validate the integrity of the crystal lattice and chemical purity.
| Method | Expected Result | Note |
| Melting Point (DSC/Capillary) | Sharp range (e.g., 155-158°C, value to be empirically determined) | A range >2°C indicates residual solvent or impurities.[1] |
| HPLC (UV 254 nm) | Single peak (>99.5% Area) | Check for absence of starting aniline (p-cresidine) and benzoic acid.[1] |
| 1H NMR (DMSO-d6) | Stoichiometric integration | Confirm removal of solvent peaks (e.g., Ethanol triplet/quartet). |
References
-
BenchChem. (2025).[6] Purification of Benzamide Derivatives: Application Notes and Protocols. Retrieved from [1]
-
Saeed, A., et al. (2010).[7] 2-Chloro-N-(4-methoxyphenyl)benzamide.[1][7] Acta Crystallographica Section E. Retrieved from
-
Stenutz, R. (2025). Data for 4-methoxy-N-phenylbenzamide. Retrieved from [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for amide purification methodologies).
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from
Thin Layer Chromatography (TLC) conditions for benzamide monitoring
Application Note: Optimized TLC Monitoring of Benzamide Synthesis & Purification
Part 1: Abstract & Physicochemical Context
Abstract
This guide details the Thin Layer Chromatography (TLC) conditions required for the precise monitoring of Benzamide (
Physicochemical Rationale To master benzamide chromatography, one must understand the molecular interactions at play:
-
Stationary Phase Interaction: The free protons on the primary amide (
) act as hydrogen bond donors to the silanol groups ( ) on the silica plate. This results in significant retention and potential "tailing" (streaking) if the mobile phase is too non-polar. -
UV Activity: The benzene ring provides strong UV absorption at 254 nm (
transition), making UV the primary detection method. -
Polarity Hierarchy: In a typical synthesis from benzoyl chloride, the polarity order (and thus
value) is:-
Benzoyl Chloride: Low polarity (High
, but unstable/hydrolyzes). -
Benzonitrile: Moderate-Low polarity (High
). -
Benzamide (Product): Moderate Polarity (Mid
).[1] -
Benzoic Acid (Byproduct): High Polarity (Low
, often streaks).
-
Part 2: Method Development & Optimization
The choice of mobile phase is critical. While Ethyl Acetate (EtOAc) and Hexane are standard, the ratio must be tuned to the specific synthesis pathway.
Standard Solvent Systems
| Solvent System | Ratio (v/v) | Expected | Application |
| Hexane : EtOAc | 1:1 | 0.45 – 0.55 | Recommended Starting Point. Good separation from non-polar starting materials. |
| Hexane : EtOAc | 7:3 | 0.20 – 0.30 | High resolution. Use if benzamide co-elutes with fast-moving impurities. |
| DCM : MeOH | 95:5 | 0.40 – 0.50 | Alternative selectivity. Excellent for removing "tailing" issues. |
| Toluene : Acetone | 4:1 | 0.35 – 0.45 | Orthogonal selectivity. Use if EtOAc/Hexane fails to separate isomers. |
Expert Insight: If you observe significant tailing (comet-like spots), the amide is interacting too strongly with acidic silanols. Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase to sharpen the spots, though for simple benzamide, increasing the polar solvent (EtOAc) is usually sufficient.
Part 3: Detailed Experimental Protocol
Materials Required
-
Stationary Phase: Silica Gel 60
Aluminum or Glass backed plates. -
Mobile Phase: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade).
-
Visualization: UV Lamp (254 nm), Iodine Chamber (
crystals). -
Reference Standards: Pure Benzamide, Benzoic Acid, Starting Material (e.g., Benzonitrile).
Step-by-Step Workflow
-
Chamber Saturation (Critical Step):
-
Add approximately 5–10 mL of the 1:1 Hexane:EtOAc solvent system to a developing chamber.
-
Place a filter paper liner inside the chamber to facilitate solvent evaporation.[2]
-
Why? This saturates the headspace with vapor, preventing the solvent from evaporating off the plate surface during the run, which causes "edge effects" and uneven
values.
-
-
Sample Preparation:
-
Dissolve 1–2 mg of the reaction mixture in 0.5 mL of Dichloromethane (DCM) or EtOAc .
-
Note: Do not spot neat reaction mixtures. High concentration leads to overloading and poor separation.
-
-
Spotting (The "Co-Spot" Technique):
-
Mark a baseline 1.0 cm from the bottom with a graphite pencil.[2]
-
Lane 1: Starting Material (SM).
-
Lane 2: Co-Spot (Spot SM, let dry, then spot Reaction Mixture on top).
-
Lane 3: Reaction Mixture (RM).
-
Validation: The Co-Spot proves whether a new spot is actually a new product or just the starting material running slightly differently due to matrix effects.
-
-
Development:
-
Place plate in chamber. Ensure solvent level is below the baseline.
-
Run until the solvent front is 1 cm from the top.[2]
-
-
Visualization & Analysis:
-
Primary (Non-Destructive): View under UV 254 nm. Benzamide appears as a dark purple/black spot against a bright green fluorescent background.
-
Secondary (Destructive): Place in an Iodine chamber for 2–3 minutes. Benzamide (and most organics) will turn yellow/brown. This confirms spots that might be weak under UV.[3]
-
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision-making process for optimizing the separation of Benzamide from common impurities.
Caption: Optimization logic for Benzamide TLC. Blue nodes indicate standard process; Red/Grey nodes indicate decision points for troubleshooting.
Part 5: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Spot Streaking (Tailing) | Acidic silanols interacting with amide nitrogen. | Add 0.5% Triethylamine (TEA) to mobile phase or switch to DCM/MeOH (95:5) [1]. |
| No Separation (One Blob) | Solvent system too polar ( | Reduce polarity. Switch to 30% EtOAc / 70% Hexane . |
| Ghost Spot at Baseline | Hydrolysis of starting material (Benzoyl Chloride).[4][5] | This is likely Benzoic Acid.[4] Verify by spotting pure Benzoic Acid in a reference lane. |
| UV Inactive Spot | Compound lacks conjugation (unlikely for Benzamide). | Use Iodine stain or Phosphomolybdic Acid (PMA) stain and heat [2]. |
References
-
BenchChem. Technical Support: Reaction Monitoring of Benzamide Synthesis. Retrieved from BenchChem Technical Notes. 2
-
Chemistry LibreTexts. Visualizing TLC Plates: UV and Chemical Stains. Retrieved from LibreTexts Chemistry. 6
-
Merck Millipore. Comprehensive TLC Applications and Solvent Selection. Retrieved from Merck Millipore Chromatography. 7
Sources
- 1. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Comprehensive TLC Applications | Chromatography | Merck [merckmillipore.com]
Troubleshooting & Optimization
Improving low yield in N-(4-Methoxy-2-methylphenyl)benzamide synthesis
Technical Support Center: Optimizing
Executive Summary & Diagnostic
User Problem: You are experiencing low yields (<50%) in the synthesis of
The Solution: You must switch from a thermodynamic control strategy to a nucleophilic catalysis strategy using DMAP (4-Dimethylaminopyridine) or a high-activity coupling agent like T3P .
Troubleshooting Decision Tree
Before altering your protocol, use this logic flow to pinpoint the exact failure mode.
Figure 1: Diagnostic logic for identifying whether the yield loss is chemical (reaction) or physical (isolation).
Optimized Protocols
Protocol A: The "Gold Standard" (Acid Chloride + DMAP)
Best for: Scale-up, cost-efficiency, and highest conversion.
The Mechanism:
Standard bases (Et
Reagents:
-
4-Methoxy-2-methylaniline (1.0 equiv)
-
Benzoyl Chloride (1.2 equiv)
-
Triethylamine (Et
N) (1.5 equiv) — Acts as the bulk base -
DMAP (0.1 equiv / 10 mol%) — Crucial Catalyst
-
DCM (Anhydrous) — Solvent
Step-by-Step:
-
Dissolution: Dissolve the aniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Base Addition: Add Et
N (1.5 eq) and cool to 0°C. -
Acylation: Add Benzoyl Chloride (1.2 eq) dropwise. Note: Do not dump it in. The exotherm can degrade the reagent.
-
Catalysis: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: If TLC shows starting material after 6 hours, heat to reflux (40°C) for 2 hours.
-
-
Quench: Add saturated NaHCO
solution. Stir vigorously for 15 mins to hydrolyze excess benzoyl chloride. -
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP and unreacted aniline)
Water Brine. -
Drying: Dry over MgSO
and concentrate.
Protocol B: The "Stubborn Substrate" Route (T3P Coupling)
Best for: Extremely hindered substrates or if Acid Chloride quality is poor.
Why T3P? Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates carboxylic acids. It is specifically renowned for driving sterically hindered amide couplings to completion with very low epimerization (high fidelity).
Reagents:
-
4-Methoxy-2-methylaniline (1.0 equiv)
-
Benzoic Acid (1.1 equiv)
-
T3P (50% in EtOAc) (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Ethyl Acetate (EtOAc) or DMF
Step-by-Step:
-
Combine aniline, benzoic acid, and DIPEA in EtOAc.
-
Cool to 0°C.
-
Add T3P solution dropwise.
-
Stir at RT overnight.
-
Workup Advantage: T3P byproducts are water-soluble.[3][4][5] Simply wash with water, 1M NaOH, and 1M HCl.
Comparative Data: Why Protocols Fail
| Variable | Standard Schotten-Baumann | Acid Chloride + DMAP (Protocol A) | T3P Coupling (Protocol B) |
| Active Species | Benzoyl Chloride | Mixed Anhydride | |
| Steric Tolerance | Low | High | Very High |
| Typical Yield | 30–50% | 85–95% | 80–90% |
| Main impurity | Hydrolyzed acid / Unreacted amine | Minimal | Minimal |
| Moisture Sensitivity | Low (Biphasic) | High (Anhydrous required) | Moderate |
Purification Guide: Dealing with "Oiling Out"
Benzamides with methoxy/methyl groups often "oil out" (form a sticky gum) rather than crystallize during workup.
The Fix: Recrystallization Strategy Do not rely on column chromatography immediately; it is often unnecessary and wasteful for benzamides.
-
Crude Isolation: Evaporate your solvent completely to obtain the solid/oil.
-
Solvent System: Use Toluene or Ethanol/Water .
-
Trituration: If it remains an oil, triturate (grind under solvent) with cold Heptane or Pentane to induce nucleation.
Visualizing the Catalytic Solution
The following diagram illustrates why DMAP is required. It acts as an "acyl transfer shuttle," bypassing the steric wall of the ortho-methyl group.
Figure 2: The DMAP catalytic cycle.[8] The intermediate species is sufficiently reactive to acylate the hindered aniline, whereas the free acid chloride is often too slow.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned dark purple/black. Is the product ruined? A: Not necessarily. Anilines (especially electron-rich ones like p-cresidine) are prone to oxidation, turning dark. This is often a trace impurity. Proceed with the standard workup; the color usually washes out into the aqueous acidic layer or is removed during recrystallization.
Q: Can I use Pyridine as the solvent instead of DCM?
A: Yes. Using Pyridine as the solvent (approx. 5–10 volumes) eliminates the need for Et
Q: Safety Warning? A: Strict Safety: 4-Methoxy-2-methylaniline (p-cresidine) is a reasonably anticipated human carcinogen. All weighing and handling must occur in a fume hood. Double-gloving is recommended.
References
-
ChemicalBook. Synthesis of N-(4-methoxy-2-methylphenyl)benzamide. (Standard protocols and physical data). Available at:
-
Organic Chemistry Portal. Amide Formation using Acid Chlorides and DMAP Catalysis. (Mechanistic grounding for nucleophilic catalysis). Available at:
-
National Institutes of Health (NIH) / PMC. Structural studies of 4-methoxy-benzamides showing steric twisting. (Confirming the non-planar nature of ortho-substituted benzamides). Available at:
-
Royal Society of Chemistry (RSC). Optimization of amide coupling for sterically hindered amines. (Validation of T3P and Acid Fluoride/Chloride routes). Available at:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. nbinno.com [nbinno.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(4-Methoxy-2-methylphenyl)benzamide
Topic: Elimination of Unreacted Benzoyl Chloride & Benzoic Acid
Ticket ID: #BZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Chemical Context
Welcome to the purification support center. You are dealing with a Schotten-Baumann type acylation where Benzoyl Chloride (BzCl) is the electrophile.[1]
The persistence of BzCl in your final product is a common issue due to its lipophilicity and surprisingly slow hydrolysis rates in non-nucleophilic solvents (e.g., DCM, Toluene). The "smell" of almonds or acrid fumes indicates active electrophile remains. To purify N-(4-Methoxy-2-methylphenyl)benzamide , we must exploit the chemical reactivity difference between the Amide (stable, neutral) and the Acid Chloride (reactive, hydrolyzable).
The Impurity Profile
| Component | State | Solubility (Organic) | Solubility (Aq.[1] Acid) | Solubility (Aq.[1] Base) |
| Target Amide | Solid | High | Insoluble | Insoluble |
| Benzoyl Chloride | Liquid | High | Insoluble (Slow Hydrolysis) | Insoluble (Fast Hydrolysis) |
| Benzoic Acid (Hydrolysis Product) | Solid | High | Insoluble | High (as Benzoate) |
Tier 1: The "Crash" Protocol (Immediate Quenching)
User Question: "I washed the reaction with water, but the product still smells like acid chloride and is an oil instead of a solid. Why?"
Diagnosis: You performed a phase separation without fully hydrolyzing the Benzoyl Chloride. BzCl is immiscible with water; simple washing does not instantly destroy it.[1] It remains in your organic layer, preventing crystallization.[1]
The Solution: Nucleophilic Activation
You must force the BzCl to convert into Benzoic Acid before you attempt to wash it away.
Step-by-Step Protocol:
-
Do not separate layers yet. Keep your reaction mixture in the organic solvent (DCM or EtOAc).[1]
-
Add Nucleophile: Add a solution of saturated aqueous NaHCO₃ (1:1 volume ratio to organic solvent).
-
Catalyze (The Secret Weapon): Add DMAP (N,N-Dimethyl-4-aminopyridine) (1-2 mol%) or Pyridine (5-10 mol%) to the biphasic mixture.
-
Agitate: Stir vigorously for 30–60 minutes at room temperature.
-
Checkpoint: The evolution of CO₂ gas indicates acid neutralization. When gas evolution stops, hydrolysis is likely complete.[1]
-
Tier 2: The "Double Wash" Extraction
User Question: "I hydrolyzed the chloride, but my product is still sticky. TLC shows a streak."
Diagnosis: You have successfully converted BzCl to Benzoic Acid, but you haven't removed the Benzoic Acid. The target amide is neutral, while Benzoic Acid is acidic (
The Solution: pH-Swing Extraction
This protocol isolates the neutral amide from both acidic and basic impurities.
Step-by-Step Protocol:
-
Acid Wash (Remove Amines):
-
Base Wash (Remove Benzoic Acid):
-
Final Polish:
-
Wash with Brine (Saturated NaCl) to remove trapped water.[1]
-
Dry over Anhydrous Na₂SO₄ and concentrate.
-
Visualization: The Extraction Logic
Caption: Logical flow for removing both amine starting materials and benzoyl chloride byproducts via pH manipulation.
Tier 3: Solid Phase Purification (Recrystallization)[1]
User Question: "I have a solid now, but it's off-white/grey. How do I get pharmaceutical-grade purity?"
Diagnosis: Trace colored impurities or trapped solvent remain.[1] Since N-(4-Methoxy-2-methylphenyl)benzamide is a stable solid, recrystallization is superior to chromatography.[1]
The Solution: Toluene or Ethanol System
Literature precedents indicate this specific amide crystallizes well from non-polar aromatic solvents or polar protic mixtures.
Protocol A: The Toluene Method (Recommended)
-
Dissolve the crude solid in the minimum amount of boiling Toluene .
-
If colored impurities persist, add activated charcoal , boil for 2 mins, and filter hot through Celite.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystals and wash with cold Heptane .
Protocol B: The Ethanol/Water Method
-
Dissolve solid in hot Ethanol (95%) .
-
Add hot water dropwise until persistent turbidity (cloudiness) appears.
-
Add one drop of Ethanol to clear the solution.[1]
-
Cool slowly.
Tier 4: Advanced Scavenging (Chromatography-Free)
User Question: "I cannot do an aqueous workup (emulsions/water sensitive). How do I remove BzCl?"
Diagnosis: You need a "Solid Phase Scavenger."[1] This uses a polymer-bound amine to react with BzCl, allowing you to remove the impurity by simple filtration.
The Solution: PS-Trisamine
Reagent: Polymer-Supported Tris(2-aminoethyl)amine (PS-Trisamine).[1]
Protocol:
-
Calculate excess BzCl (e.g., if you used 1.2 eq, you have 0.2 eq excess).[1]
-
Add 3–4 equivalents (relative to the excess BzCl) of PS-Trisamine resin to the reaction mixture.
-
Stir gently for 2–4 hours.
-
Filter the mixture through a fritted funnel.
-
Result: The impurity is trapped on the solid beads. The filtrate contains your pure product.
-
Analytical Validation
Before proceeding to biology or next steps, validate purity:
-
¹H NMR (CDCl₃):
-
Look for the disappearance of Benzoyl Chloride peaks (typically downfield shifted compared to amide).
-
Check for Benzoic Acid (broad singlet ~11-12 ppm for COOH, though often invisible due to exchange).[1]
-
Diagnostic Peak: The amide N-H proton should appear as a singlet around 7.5–8.0 ppm (solvent dependent). The methoxy group is a sharp singlet at ~3.8 ppm .
-
-
Melting Point:
-
Literature value for N-(4-methoxy-2-methylphenyl)benzamide is 158–160 °C (Note: Reported values vary slightly by crystal form; check against your specific reference standard).[1]
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for Schotten-Baumann conditions and acid chloride hydrolysis).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanistic insight into nucleophilic acyl substitution).
-
Biotage. Polymer Supported Scavengers for Organic Synthesis. Technical Note TN0016. Available at: [Link] (General reference for PS-Trisamine usage).[1]
-
PubChem. Benzoyl Chloride - Hydrolysis Rates and Safety. National Library of Medicine.[1] Available at: [Link][1]
Sources
Solubility issues of N-(4-Methoxy-2-methylphenyl)benzamide in DMSO and water
Welcome to the technical support guide for N-(4-Methoxy-2-methylphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of N-(4-Methoxy-2-methylphenyl)benzamide into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of N-(4-Methoxy-2-methylphenyl)benzamide and how do they influence its solubility?
A1: While experimental data for N-(4-Methoxy-2-methylphenyl)benzamide is not extensively published, we can infer its properties based on its chemical structure and data from structurally similar compounds. These properties strongly suggest low aqueous solubility.
The molecular structure contains two aromatic rings, a methoxy group, and a methyl group, all of which contribute to its hydrophobic nature.[1] The central amide group provides some capacity for hydrogen bonding, but the overall character of the molecule is lipophilic.[1] This is reflected in the predicted high octanol-water partition coefficient (LogP), which indicates a preference for non-polar environments over aqueous ones.
Table 1: Predicted Physicochemical Properties of N-(4-Methoxy-2-methylphenyl)benzamide and Structurally Related Analogs
| Property | Predicted/Reported Value | Implication for Solubility |
| Molecular Formula | C₁₅H₁₅NO₂ | - |
| Molecular Weight | 241.29 g/mol [2] | Higher molecular weight can sometimes correlate with lower solubility.[3] |
| Predicted XLogP | ~3.4 - 3.9[4][5] | Indicates high lipophilicity and predicts low aqueous solubility.[3] |
| Hydrogen Bond Donors | 1[5] | Limited capacity to form hydrogen bonds with water.[3] |
| Hydrogen Bond Acceptors | 3[5] | Limited capacity to form hydrogen bonds with water.[3] |
| Aqueous Solubility | Predicted to be very low[6][7] | The compound is expected to be sparingly soluble to insoluble in water. |
| Melting Point | Likely >150°C[8][9][10] | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by the solvent.[1] |
Note: Predicted values are derived from computational models and data for similar structures, such as 2-methoxy-N-(4-methylphenyl)benzamide and N-(4-methoxyphenyl)benzamide.
Q2: What is the recommended solvent for preparing a stock solution of N-(4-Methoxy-2-methylphenyl)benzamide?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of N-(4-Methoxy-2-methylphenyl)benzamide.[11] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility.[12][13] For many benzamide derivatives, solubility in DMSO is significantly higher than in alcohols or aqueous buffers.[11]
It is crucial to use high-purity, anhydrous DMSO.[14] DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solubilizing power for hydrophobic compounds and potentially accelerate compound degradation.[12]
Q3: How should I prepare a stock solution of N-(4-Methoxy-2-methylphenyl)benzamide in DMSO?
A3: Proper preparation of the stock solution is critical for accurate and reproducible experimental results. We recommend dissolving the entire contents of the vial to avoid inaccuracies from weighing small amounts.[15][16]
For a detailed, step-by-step guide, please refer to the "Protocol for Preparing a DMSO Stock Solution" in the Troubleshooting Guides section below. The general workflow involves adding a calculated volume of anhydrous DMSO to the vial, followed by mechanical agitation (vortexing, sonication) and gentle warming if necessary to ensure complete dissolution.[12][17]
Q4: How should I store the DMSO stock solution?
A4: To maintain the integrity of your N-(4-Methoxy-2-methylphenyl)benzamide stock solution, we recommend the following storage practices:
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots.[12][15] This is the most critical step to prevent degradation and concentration changes caused by repeated freeze-thaw cycles.[14]
-
Storage Temperature: For long-term storage (months), store the aliquots at -80°C. For short-term storage (up to two weeks), -20°C is acceptable.[12][14]
-
Container: Use tightly sealed, sterile tubes to prevent moisture absorption and contamination.[15]
Troubleshooting Guides
Problem 1: The compound won't fully dissolve in DMSO at my desired stock concentration.
This issue can arise if the desired concentration exceeds the compound's maximum solubility in DMSO or if the dissolution technique is suboptimal.
-
Exceeding Maximum Solubility: Every compound has a finite solubility limit, even in a powerful solvent like DMSO.[12] Attempting to create a solution that is too concentrated will result in undissolved solid.
-
Insufficient Energy Input: The process of dissolution requires energy to break the crystal lattice of the solid.[1] Passive mixing may not be sufficient.
-
Moisture Contamination: Water absorbed by the DMSO can lower its solvating capacity for hydrophobic compounds.[14]
Caption: Troubleshooting workflow for insolubility in DMSO.
-
Vortexing: After adding DMSO, vortex the vial vigorously for 1-2 minutes.[12]
-
Sonication: If solid material remains, place the sealed vial in a water bath sonicator for 5-15 minutes.[12] Sonication uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction.
-
Gentle Warming: As a next step, you can warm the solution in a 37°C water bath for 10-20 minutes.[17] This increases the kinetic energy of the system, which can overcome the energy barrier for dissolution.
-
Caution: Always be mindful of the compound's stability. Do not overheat, as this may cause degradation.[12]
-
-
Re-evaluation: If the compound remains insoluble after these steps, your desired concentration is likely too high. Prepare a new stock solution at a lower concentration (e.g., 10 mM).[14]
Problem 2: My compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental media (e.g., cell culture medium, PBS).
This is a very common phenomenon known as "solvent shock" or "salting out" and is the primary challenge when working with hydrophobic compounds.
-
Solvent Shock: N-(4-Methoxy-2-methylphenyl)benzamide is highly soluble in 100% DMSO but poorly soluble in water. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes abruptly from organic to aqueous. The compound is "shocked" out of solution and precipitates.[15]
-
Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous medium, even after dilution, may still be above its maximum aqueous solubility limit.[15]
-
Salting Out: High concentrations of salts in buffers can decrease the solubility of organic compounds, promoting precipitation.[14]
Caption: Troubleshooting workflow for precipitation in aqueous media.
This protocol utilizes a serial dilution strategy in 100% DMSO to minimize solvent shock.
-
Objective: Prepare a 1 µM final working solution in 10 mL of cell culture medium from a 10 mM DMSO stock. The final DMSO concentration should be 0.1%.
-
Thaw Stock: Thaw your 10 mM stock solution aliquot at room temperature. Visually inspect for any precipitate. If present, warm to 37°C and vortex to redissolve.
-
Intermediate Dilutions in 100% DMSO:
-
Prepare an intermediate stock of 1 mM by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 10 µL of 10 mM stock + 90 µL of 100% DMSO).
-
Prepare a second intermediate stock of 100 µM by diluting the 1 mM intermediate stock 1:10 in 100% DMSO (e.g., 10 µL of 1 mM stock + 90 µL of 100% DMSO).
-
Causality: Creating intermediate dilutions in pure DMSO prevents the compound from being exposed to a large volume of aqueous solvent at a high concentration, which is the primary cause of precipitation.[12]
-
-
Final Dilution into Aqueous Medium:
-
Final Concentrations:
-
Final compound concentration: 1 µM.
-
Final DMSO concentration: 0.1%. This level is well-tolerated by most cell lines.[15]
-
-
Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable for long periods. It is best practice to prepare them fresh for each experiment and not to store them.[11][14]
References
-
Stenutz, R. (n.d.). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]
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Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-methoxy-N-(4-methoxyphenyl)benzamide Properties. Retrieved from [Link]
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Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methoxy-. Retrieved from [Link]
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PubChemLite. (n.d.). 2-methoxy-n-(4-methylphenyl)benzamide (C15H15NO2). Retrieved from [Link]
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Boron Molecular. (n.d.). Buy N-(4-methoxy-2-methylphenyl)acetamide. Retrieved from [Link]
-
dmsostore. (2026, February 19). Understanding DMSO Dilution: Concentration & Product Formats. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 4-methoxy-N-phenylbenzamide. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). N,N-diethyl-4-methoxy-2-methylbenzamide. Retrieved from [Link]
-
BioTechniques. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]
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ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?. Retrieved from [Link]
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Stenutz, R. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzamide, N-(4-methoxyphenyl)-2-methyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- Properties. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. Retrieved from [Link]
-
Chemsrc. (2025, October 23). CAS#:13664-50-1 | N-hydroxy-4-methoxy-N-(4-methylphenyl)benzamide. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-methyl-. Retrieved from [Link]
-
Molport. (n.d.). 3-(diethylsulfamoyl)-4-methoxy-N-methyl-N-[(2-methylphenyl)methyl]benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Methyl-N-(2-methylphenyl)benzamide. Retrieved from [Link]
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Nature. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Retrieved from [Link]
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Troubleshooting oiling out during N-(4-Methoxy-2-methylphenyl)benzamide crystallization
Welcome to the technical support center for the crystallization of N-(4-Methoxy-2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of "oiling out" during the crystallization process. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure you obtain a high-quality, crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem during crystallization?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2][3] This oil is a supersaturated, solute-rich liquid that is immiscible with the bulk solvent.[3]
This presents several significant problems in chemical and pharmaceutical development:
-
Poor Purification: The oil phase can effectively dissolve impurities, which then become entrapped when the oil eventually solidifies. This leads to a product with lower purity than one obtained through direct crystallization.[3]
-
Amorphous or Poor-Quality Product: The solidified oil often forms an amorphous solid, a gum, or a poorly defined crystalline material.[1][3] These forms can be difficult to filter, dry, and handle in subsequent processing steps.
-
Inconsistent Results: Oiling out can be an unpredictable and kinetically driven event, leading to poor reproducibility between experiments and batches.[1][3]
The core issue is that oiling out circumvents the orderly process of molecules arranging themselves into a crystal lattice, which is fundamental to achieving high purity.[1]
Q2: What are the primary causes of oiling out?
A2: Oiling out is typically triggered when the system is pushed into a state of high supersaturation too quickly, preventing the molecules from having enough time to nucleate and grow into an ordered crystal lattice.[1][3] Key contributing factors include:
-
Rapid Cooling: A fast reduction in temperature can dramatically increase supersaturation, kinetically favoring the formation of a liquid phase over solid crystals.[3]
-
High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of reaching the critical supersaturation level where oiling out occurs.[3][4]
-
Inappropriate Solvent Choice: The selection of a solvent is critical. A solvent in which the compound is excessively soluble even at low temperatures, or a solvent with a very low boiling point, can increase the risk of oiling out.[3][4][5] Solvents that have strong interactions with the solute can also sometimes hinder crystallization.[4]
-
Presence of Impurities: Impurities can interfere with the crystal nucleation and growth process, sometimes promoting the formation of an oil.[3][4][6] They can also cause a depression in the melting point of the solid, making it more prone to oiling out if the solution temperature is above this depressed melting point.[6]
-
Molecular Characteristics: Certain molecular features can increase the tendency for a compound to oil out. These include low melting points, flexible structures like long carbon chains, and a high molecular weight.[2]
Troubleshooting Guide for N-(4-Methoxy-2-methylphenyl)benzamide
Q3: My N-(4-Methoxy-2-methylphenyl)benzamide oiled out upon cooling. What is my first step?
A3: If you observe oiling, the immediate goal is to redissolve the oil and then approach the crystallization under more controlled conditions.
Immediate Action Protocol:
-
Re-heat the Solution: Gently warm the mixture until the oil completely redissolves, resulting in a clear solution.
-
Add More Solvent: Add a small amount of additional warm solvent (e.g., 10-20% of the original volume). This will reduce the overall concentration and lower the supersaturation level upon cooling.[6]
-
Initiate Slow Cooling: This is the most critical parameter to change. Instead of allowing the flask to cool at room temperature, use a controlled method. Place the flask in a warm water bath or a Dewar flask and allow it to cool to room temperature over several hours. A cooling rate of 5-10 °C per hour is a good starting point.
-
Induce Crystallization: If crystals do not form spontaneously, gently scratching the inside of the flask with a glass rod at the meniscus can create a surface for nucleation.
This initial response is designed to move the system from the "labile" zone where oiling occurs into the "metastable" zone where controlled crystal growth is favored.
In-Depth Troubleshooting & Optimization
Q4: How do I select an optimal solvent system to prevent oiling out?
A4: Solvent selection is arguably the most important factor in developing a robust crystallization process. The ideal solvent should exhibit a steep solubility profile: high solubility at elevated temperatures and low solubility at room or lower temperatures.[7] For an aromatic amide like N-(4-Methoxy-2-methylphenyl)benzamide, which has moderate polarity, a range of solvents should be considered.
Solvent Screening Protocol:
-
Objective: To identify a single or binary solvent system that provides a good solubility gradient.
-
Procedure:
-
Place a small amount (e.g., 20-30 mg) of your compound into several small test tubes or vials.
-
Add a potential solvent dropwise at room temperature until the solid just dissolves. Note the approximate solubility.
-
To solvents that dissolve the compound readily at room temperature, add a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
-
For solvents that do not dissolve the compound at room temperature, heat the mixture gently. If it dissolves when hot, cool it slowly to see if crystals form.
-
-
Analysis: A good candidate solvent will dissolve the compound when hot but yield a crystalline precipitate upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C)[5] | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar compounds.[5] The amide group can hydrogen bond with the alcohol. |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but can sometimes offer a different solubility profile. |
| Ethyl Acetate | 77 | Polar Aprotic | An excellent solvent for many organic compounds.[7] Often used in combination with a non-polar anti-solvent. |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can sometimes make it less ideal for slow cooling crystallizations.[5][7] |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds, but its high boiling point should be noted.[5] |
| Heptane/Hexane | ~98 / ~69 | Non-polar | To be used as an anti-solvent with more polar solvents like Ethyl Acetate or Acetone. |
A binary solvent system, such as Ethyl Acetate/Heptane or Ethanol/Water, is often highly effective. In this system, you dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
Q5: Oiling out persists despite slow cooling and solvent changes. What advanced techniques can I employ?
A5: If basic troubleshooting fails, more advanced strategies are required. These focus on overcoming the nucleation barrier that often precedes oiling out.
1. Seeding
Seeding is a powerful technique to bypass the spontaneous nucleation phase. By introducing a template, you encourage crystal growth over oil formation.[1][2]
Seeding Protocol:
-
Obtain Seed Crystals: If you have a small amount of pure crystalline material, crush it into a fine powder. If not, try to generate a small amount by rapid cooling or evaporation of a tiny aliquot of a dilute solution.
-
Prepare the Supersaturated Solution: Dissolve your compound in the chosen solvent system at an elevated temperature.
-
Cool to the Metastable Zone: Cool the solution slowly to a temperature just below the saturation point (where it is supersaturated but not yet oiling out).
-
Introduce Seeds: Add a very small amount (1-5% by weight) of the seed crystals to the solution.[3]
-
Continue Slow Cooling: Continue to cool the solution slowly to the final temperature to allow the crystals to grow.
2. Anti-Solvent Addition Strategy
The rate and temperature of anti-solvent addition are critical. Rapid, localized increases in supersaturation can cause oiling.
Optimized Anti-Solvent Protocol:
-
Dissolve the compound in a minimum amount of the "good" solvent.
-
Heat the solution to a temperature slightly below the boiling point of the solvent.
-
Add the anti-solvent slowly and at the elevated temperature. This prevents a sudden crash-out.
-
Add the anti-solvent until the solution is faintly turbid.
-
If necessary, add a few drops of the "good" solvent to redissolve the turbidity.
-
Allow the solution to cool slowly.
Diagram 1: Troubleshooting Decision Tree for Oiling Out
This flowchart provides a logical path for diagnosing and solving oiling out issues.
Caption: A decision tree for troubleshooting oiling out.
Diagram 2: Crystallization vs. Oiling Out
This diagram illustrates the thermodynamic and kinetic pathways.
Caption: Pathways for crystallization versus oiling out.
References
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Protherics. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]
-
Ge, Z., et al. (2020). The factors affecting the occurrence of oiling‐out. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Available at: [Link]
-
Jiang, H., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. PubMed. Available at: [Link]
-
Feng, Y., et al. (2024). An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study. MDPI. Available at: [Link]
-
Hülse, A. D., et al. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. ACS Publications. Available at: [Link]
-
Bergfors, T. (n.d.). Types of precipitates. Available at: [Link]
-
Gu, J. (n.d.). Synthesis of Liquid Crystalline Aromatic Amide Compounds. Available at: [Link]
-
Gu, J., et al. (2010). Crystal structure of spherical aromatic amide. RSC Publishing. Available at: [Link]
-
Imai, Y., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. Available at: [Link]
-
Jiang, H., et al. (2017). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. PMC. Available at: [Link]
-
EPFL. (n.d.). Guide for crystallization. Available at: [Link]
-
Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Available at: [Link]
-
EPA. (2025). Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- Properties. Available at: [Link]
-
EPA. (2025). 2-methoxy-N-(4-methoxyphenyl)benzamide Properties. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(2-iodo-4-methylphenyl)-2-methoxy. Available at: [Link]
-
NIST. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-methyl-. Available at: [Link]
-
PubChemLite. (2026). 2-methoxy-n-(4-methylphenyl)benzamide (C15H15NO2). Available at: [Link]
-
Cheméo. (2013). Benzamide, N-(4-methoxyphenyl)-4-fluoro-. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of precipitation conditions for producing physically stable amorphous solids using pair distribution function and reduced crystallization temperature. Available at: [Link]
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- 7. quora.com [quora.com]
Minimizing side reactions during benzamide formation
A Guide to Minimizing Side Reactions and Maximizing Yield
Welcome to the technical support center for benzamide synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during amide bond formation. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you to not only solve immediate problems but also to build a robust understanding for future success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the planning and execution of benzamide synthesis.
Q1: What are the most common and impactful side reactions in benzamide synthesis?
The most prevalent side reactions depend on your chosen synthetic route, but when starting from a carboxylic acid and an amine, the primary issues are:
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC.[1][2][3] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which consumes your activated acid and can be difficult to separate from the desired benzamide.[3][4][5]
-
Racemization/Epimerization: If your carboxylic acid or amine contains a chiral center, racemization is a significant risk.[6][7] This typically occurs through the formation of an oxazolone intermediate, especially under basic conditions or at elevated temperatures, leading to a loss of stereochemical integrity.[6][8][9][10]
-
Symmetrical Anhydride Formation: The activated O-acylisourea intermediate can react with a second molecule of the starting carboxylic acid to form a symmetrical anhydride.[5] While this anhydride is still an active acylating agent, this pathway can sometimes be slower or lead to other complications.
-
Dehydration of Side Chains: In complex molecules, particularly peptides, unprotected side chains like those on asparagine or glutamine can be dehydrated to nitriles by powerful condensing reagents.[1][11]
Q2: How do I select the right coupling reagent for my specific reaction?
Choosing the correct coupling reagent is critical for success.[1][12] There is no single "best" reagent; the choice depends on factors like steric hindrance, risk of racemization, scale, and cost.
-
Carbodiimides (EDC, DCC, DIC): These are cost-effective and widely used. However, they are prone to causing N-acylurea formation and racemization if used alone.[1][3][11] Their use is strongly recommended in conjunction with an additive like OxymaPure® or HOBt.[1][2]
-
Uronium/Aminium Salts (HATU, HBTU, COMU): These reagents are generally more reactive and efficient than carbodiimides, leading to faster reactions and often higher yields with fewer side reactions.[1][11][13] HATU and COMU are particularly effective for difficult couplings involving sterically hindered substrates.[1][11][14] COMU is an excellent modern choice as it is based on OxymaPure, avoiding the potential safety hazards associated with HOBt-based reagents.[1][15]
-
Phosphonium Salts (PyBOP, PyAOP): Similar in efficacy to uronium salts, these are also excellent choices for suppressing racemization and achieving high yields.
Q3: What is the role of additives like HOBt and OxymaPure®, and when are they necessary?
Additives are essential for minimizing side reactions, particularly when using carbodiimide reagents.[1][2][13][15] They function by intercepting the highly reactive O-acylisourea intermediate to form an active ester.[5][15] This new intermediate is more stable, preventing rearrangement to the N-acylurea, and is less prone to inducing racemization than the O-acylisourea.[2][15]
-
When to use them: Always use an additive with carbodiimides (EDC, DCC, DIC).[1]
-
Which to choose: While HOBt has been a historical standard, it has explosive properties in its anhydrous form.[1] OxymaPure® is a safer, non-explosive, and often more effective alternative that shows high coupling rates and low racemization.[1][2][15][16]
Q4: How does the choice of base and solvent affect my reaction?
The base and solvent are not passive components; they actively influence reaction kinetics and side reaction pathways.
-
Base: A base is required for uronium and phosphonium salt-mediated couplings and is often used to neutralize amine salts.[1] Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] Overly strong bases or nucleophilic bases can increase the rate of racemization.[7] For reactions with a high risk of racemization, the weaker base sym-collidine is a recommended alternative.[1]
-
Solvent: Dipolar aprotic solvents like DMF, NMP, and DCM are most common due to their ability to dissolve a wide range of reactants.[17] However, be aware that some solvents can react with certain reagents (e.g., DMF and NMP should be avoided with BTC).[1] For greener chemistry, solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown compatibility with reagents like COMU.[14] Ensure your solvents are anhydrous, as water can hydrolyze activated intermediates and reagents.[18][19]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your benzamide synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues. A logical workflow can help pinpoint the cause.
Troubleshooting Workflow for Low Yield
Caption: A flowchart to diagnose and solve issues of low benzamide yield.
-
Possible Cause A: Inefficient Activation. Your coupling reagent may be old, hydrated, or simply not potent enough for your specific substrates (e.g., sterically hindered anilines).[19]
-
Possible Cause B: Poor Reactant Solubility. If your carboxylic acid or amine is not fully dissolved, the reaction will be slow and incomplete.[21]
-
Possible Cause C: Amine Protonation. If you are using an amine salt (e.g., hydrochloride), it must be neutralized to the free, nucleophilic amine. The reaction itself can also generate acid byproducts that protonate the starting amine.[18]
-
Solution: Add at least one equivalent of a non-nucleophilic base (like DIPEA) to neutralize the amine salt. If the reaction is sluggish, add an additional equivalent of base.[19]
-
Problem 2: Product is Impure, Significant Byproducts Observed
The identity of the impurity is the key to solving the problem.
-
Impurity: N-Acylurea. This is identified by a mass corresponding to your carboxylic acid + the dehydrated carbodiimide. It is a hallmark of using EDC or DCC without an additive.[1][3]
-
Mechanism: The O-acylisourea intermediate undergoes a rapid intramolecular O-to-N acyl migration.[1][3][4]
-
Solution: Add 1.0-1.2 equivalents of an additive like OxymaPure® or HOBt to the reaction mixture.[1][2][18] These additives trap the O-acylisourea to form a more stable active ester, preventing the rearrangement.[5]
-
Mechanism of N-Acylurea Suppression
Caption: Role of additives in preventing N-acylurea formation.
-
Impurity: Racemized or Epimerized Product. This is a critical issue for chiral molecules, often detected by chiral HPLC or NMR analysis.
-
Mechanism: Racemization often proceeds via the formation of a 5(4H)-oxazolone (azlactone) intermediate.[6][8] The alpha-proton on this intermediate is acidic and can be removed by a base, leading to loss of stereochemistry upon reprotonation.[8]
-
Solution 1: Choice of Reagent/Additive. Use coupling conditions known to minimize racemization. The combination of DIC with OxymaPure® is highly effective.[1] Reagents like HATU and COMU are also excellent choices.[11][15]
-
Solution 2: Control Reaction Conditions. Avoid high temperatures and prolonged reaction times.[21] Use the weakest base necessary for the reaction to proceed, such as NMM or sym-collidine, instead of stronger bases like DIPEA.[1]
-
Comparative Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[3] | High risk of racemization and N-acylurea formation without additives.[1][3] DCU byproduct is poorly soluble.[1][11] | Routine, non-chiral synthesis on a budget, only when used with an additive like OxymaPure®. |
| Uronium/Aminium | HATU, HBTU, COMU | High reactivity, fast kinetics, low racemization.[1][11] COMU is safer (non-explosive).[1] | More expensive than carbodiimides. Can react with free amine if used in large excess.[11] | Difficult or sterically hindered couplings; reactions where speed and minimal racemization are critical.[11][14] |
| Phosphonium | PyBOP, PyAOP | Similar performance to uronium salts; excellent for suppressing racemization. | Can be more expensive; byproducts can complicate purification. | Synthesizing sensitive or complex peptides where stereochemical integrity is paramount. |
Protocol: Standard Benzamide Synthesis using COMU
This protocol outlines a reliable method for synthesizing a benzamide from a generic benzoic acid and amine, minimizing common side reactions.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
COMU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Activation: Add COMU (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step ensures the formation of the active ester before the amine is introduced.
-
Coupling: Add the amine (1.1 equiv) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Si, Y., & Li, T. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. [Link]
-
Nishikata, T., & Ishida, N. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Subirós-Funosas, R., et al. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]
-
Albericio, F., & Subirós-Funosas, R. (n.d.). Derivatives of Oxyma for amide bond formation. ResearchGate. [Link]
-
Notis-McConarty, A. (n.d.). 7.4 Racemization Assays. [Link]
-
Akaji, K. (n.d.). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. PMC. [Link]
-
ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction.... [Link]
-
Abdel-Aal, A. M., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Sciencemadness Discussion Board. (2015, November 16). Benzamide. [Link]
-
Slideshare. (n.d.). To synthesis and submit Benzamide synthesis.pdf. [Link]
-
Reddit. (2023, March 20). Choosing amide coupling agent. [Link]
-
An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. [Link]
-
Singh, A., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
AAPPTEC. (2021, May 19). Carbodiimides and Additives. [Link]
-
Scribd. (2025, February 25). Preparation of Benzoic Acid from Benzamide. [Link]
-
Green Chemistry (RSC Publishing). (2020, November 2). The preparation and applications of amides using electrosynthesis. [Link]
-
ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
ResearchGate. (n.d.). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis | Request PDF. [Link]
-
Prakash, G. K. S., et al. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. [Link]
-
Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. oxymapure.com [oxymapure.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Substituted Benzamide Synthesis
Welcome to the technical support center for substituted benzamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the causality behind thermal choices, empowering you to troubleshoot and optimize your own amide coupling reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a reliable starting temperature for a standard amide coupling reaction?
A: For most standard amide coupling reactions using common reagents like carbodiimides (EDC, DCC) with additives (HOBt, Oxyma), or uronium/phosphonium salts (HATU, PyBOP), a starting temperature of 0 °C to room temperature (approx. 20-25 °C) is a robust and widely adopted practice.[1][2]
Expert Explanation: The initial activation of the carboxylic acid is often exothermic. Starting the reaction at 0 °C, particularly during the addition of the coupling reagent, helps to dissipate this heat and prevent thermal runaway, which could degrade sensitive reagents or substrates.[3] Once the activation is underway (typically after 15-30 minutes), the reaction can be allowed to warm to room temperature.[1] This temperature range provides a favorable balance between reaction rate and stability for a majority of substrates. The kinetic barrier for the nucleophilic attack by the amine on the activated ester is typically low enough to proceed efficiently without additional heat.[4]
Q2: My reaction is sluggish or incomplete at room temperature. Should I increase the temperature?
A: Yes, a modest increase in temperature is a logical next step, but it must be done cautiously and systematically. Heating can significantly increase the reaction rate but also introduces risks of side reactions and degradation.
Expert Explanation: Amide bond formation, like most chemical reactions, is temperature-dependent. According to the Arrhenius equation, an increase in temperature raises the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. This is particularly useful for challenging couplings involving sterically hindered substrates or electron-deficient (less nucleophilic) amines.[5][6] However, indiscriminately raising the temperature is not advisable.
Troubleshooting Protocol: Stepwise Temperature Increase
-
Confirm Reagent Integrity: Before modifying temperature, ensure your reagents and solvents are anhydrous and of high purity. Water can hydrolyze activated intermediates, leading to low yields.[1][7]
-
Initial Low-Temperature Screen: If room temperature fails, first try running the reaction for a longer period (e.g., 24 hours) before resorting to heat.
-
Modest Heating: Increase the temperature incrementally. A good starting point is 40-50 °C .[6] Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
Evaluate Higher Temperatures: If necessary, you can increase the temperature further to 60-80 °C, especially when using high-boiling point solvents like DMF or DMSO.[3][6] Be aware that at these temperatures, the risk of side reactions increases substantially.
Workflow for Temperature Optimization
Below is a logical workflow for troubleshooting a sluggish amide coupling reaction with respect to temperature.
Caption: Troubleshooting workflow for optimizing reaction temperature.
Q3: I'm observing significant side-product formation. How can temperature manipulation help?
A: High temperatures are a primary cause of many common side reactions. If your reaction is messy, lowering the temperature is one of the most effective strategies to improve selectivity and yield.
Expert Explanation: While the desired amide formation is accelerated by heat, competing side reactions may be accelerated even more. Different reaction pathways have different activation energies. By lowering the temperature, you disproportionately slow down the undesired reactions that often have higher activation energies, thus favoring the desired product pathway (kinetic control).
Common Temperature-Sensitive Side Reactions:
-
Racemization: For chiral carboxylic acids (especially amino acids), high temperatures promote the formation of an oxazolone intermediate, which readily racemizes. Performing the coupling at 0 °C or below is critical to preserve stereochemical integrity.[8][9][10]
-
N-acylurea Formation: With carbodiimide reagents (EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This rearrangement is temperature-dependent. Keeping the reaction cool minimizes this side reaction.[10][11]
-
Reagent Decomposition: Many coupling reagents, particularly uronium salts like HATU, have limited thermal stability. Elevated temperatures can lead to their decomposition, reducing the efficiency of the reaction and introducing impurities.
-
Over-acylation: In some cases, the newly formed benzamide can react with another molecule of activated acid, especially if excess reagent is used at high temperatures.[7]
Visualizing a Common Side Reaction: N-acylurea Formation
The diagram below illustrates how the key intermediate in carbodiimide couplings can diverge into the desired product or an undesired side product, a process influenced by temperature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for N-(4-Methoxy-2-methylphenyl)benzamide without column chromatography
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are looking to purify N-(4-Methoxy-2-methylphenyl)benzamide (an amide derivative of m-cresidine) without using column chromatography. This is a classic "purification by polarity" challenge. Because the amide bond is significantly more stable and neutral than your starting materials (an aniline and an acid chloride/carboxylic acid), we can achieve >98% purity using only Liquid-Liquid Extraction (LLE) and Recrystallization .[1]
Below is your customized troubleshooting guide and protocol.
Part 1: Chemical Identity & Solubility Profile
Before starting, verify your target's behavior.[1] This dictates your solvent choices.[1][2][3][4]
| Parameter | Data | Implications for Purification |
| Target Structure | N-(4-Methoxy-2-methylphenyl)benzamide | Neutral, lipophilic, likely crystalline solid.[1][3][4][5][6] |
| Impurity A (Amine) | 4-Methoxy-2-methylaniline | Basic (pKa ~5.05) .[1][4][5][6][7] Soluble in dilute acid (HCl).[1] |
| Impurity B (Acid) | Benzoic Acid | Acidic (pKa ~4.2) .[1] Soluble in dilute base (NaHCO₃/NaOH).[1] |
| Solubility (Target) | High: DCM, EtOAc, Toluene.Low: Water, Hexanes.[1][6] | Ideal for biphasic extraction.[1][3][4] |
| Recrystallization | Toluene (Primary), Ethanol/Water (Secondary).[1] | Toluene is literature-supported for this specific derivative.[1][3][4][5][6][7] |
Part 2: The "Golden Standard" Work-Up (LLE)
User Question: My crude reaction mixture is dark and contains unreacted starting materials. How do I clean this before attempting crystallization?
Technical Response: You must exploit the pKa differentials . Your product is neutral. Your impurities are ionizable.[1][3][4] We will convert the impurities into water-soluble salts while keeping your product in the organic layer.[3][4]
Protocol: Acid/Base Wash System
Prerequisite: Dissolve your crude solid in a water-immiscible organic solvent.[3][4][5][6] Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended (10 mL per gram of crude).[1]
-
Acid Wash (Removes Amine):
-
Water Wash:
-
Base Wash (Removes Benzoic Acid):
-
Drying:
Visualization: The LLE Logic Tree
Caption: Separation logic based on pKa manipulation. Acidic washes remove the aniline; basic washes remove the benzoic acid.
Part 3: Recrystallization Strategies
User Question: The work-up improved purity, but the solid is still off-white or grey. How do I get high-purity crystals?
Technical Response: Recrystallization is necessary to remove non-ionic impurities (like coupling byproducts) or trapped trace starting materials.[1][3] For N-(4-Methoxy-2-methylphenyl)benzamide , literature suggests Toluene is highly effective [1].[1][3][4][5][6]
Strategy A: Toluene Recrystallization (Recommended)
The presence of the methyl and methoxy groups on the aniline ring increases the lipophilicity of your amide.[3] Toluene matches this polarity well at high temperatures but precipitates the product upon cooling.[3]
-
Place the crude solid in a flask with a stir bar.
-
Add Toluene dropwise while heating to reflux (boiling).
-
Add just enough solvent to dissolve the solid completely at boiling point.[1][3]
-
Optional: If the solution is colored, add activated charcoal, boil for 2 mins, and filter while hot (hot filtration).
-
Remove from heat and allow to cool slowly to Room Temperature (RT).
-
Cool further in an ice bath (0-4°C) for 1 hour.
-
Filter the crystals and wash with cold toluene or hexanes.[1][3]
Strategy B: Ethanol/Water (The "Crash" Method)
If Toluene fails or you require a greener solvent system:
-
Dissolve crude in minimal boiling Ethanol (95% or absolute) .
-
Once dissolved, add warm water dropwise until a faint turbidity (cloudiness) persists.
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
-
Cause: The product's melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated).[1] The methoxy group can sometimes lower the melting point compared to unsubstituted benzamides.[3]
-
Fix:
Q2: I have a stubborn emulsion during the extraction (Step 2).
-
Cause: The density of your organic solvent is too close to water, or microscopic particles are stabilizing the interface.[1]
-
Fix:
Q3: Can I use Trituration instead of Recrystallization?
-
Yes. If your product is solid but sticky/colored, suspend it in cold Diethyl Ether or Pentane .[1][6] Sonicate for 10 minutes and filter.
-
Why it works: The impurities (often oily residues) are soluble in the ether/pentane, while the amide remains solid.
Visualization: Recrystallization Decision Matrix
Caption: Decision flow for selecting the optimal crystallization solvent and handling common failures.
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 7058, p-Anisidine (4-Methoxyaniline). Retrieved from [Link] (Verifying pKa of amine precursor).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][6] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3][4][5] (Standard reference for general amide purification techniques).
-
Organic Chemistry Portal. (2020).[1][4] Fast Amide Couplings in Water. Retrieved from [Link] (Supporting data on amide stability and precipitation methods).
Sources
- 1. Benzamide, N-(2-iodo-4-methylphenyl)-2-methoxy- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 5. Benzamide, N-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. lookchem.com [lookchem.com]
- 8. chemeo.com [chemeo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comprehensive Guide: 1H NMR Interpretation of N-(4-Methoxy-2-methylphenyl)benzamide
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectrum for N-(4-Methoxy-2-methylphenyl)benzamide . As a common structural motif in kinase inhibitors and GPCR ligands, accurate characterization of this benzamide derivative is critical for validating synthetic pathways in drug discovery.
Unlike standard spectral databases, this guide focuses on comparative structural analysis . We distinguish the target molecule from its specific regioisomers and starting materials, providing a robust, self-validating framework for confirming structural identity and purity.
Structural Analysis & Spin System Logic
Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of two distinct aromatic systems linked by an amide bond.[1][2]
The Molecular Scaffold
-
Ring A (Benzoyl): Monosubstituted benzene ring. Exhibits a typical 2:1:2 splitting pattern (ortho/para/meta), often overlapping.
-
Ring B (Aniline Derivative): 1,2,4-trisubstituted benzene ring.
-
C1: Amide Nitrogen (Deshielding).
-
C2: Methyl Group (Weakly shielding, steric bulk).
-
C4: Methoxy Group (Strongly shielding ortho/para protons).
-
-
Linker: Amide (-CONH-).[3] The proton is highly sensitive to solvent and hydrogen bonding.
Diagnostic Spin Systems (Ring B)
The substitution pattern on Ring B creates a unique "fingerprint" that distinguishes this molecule from isomers:
-
H3 (Proton between Me and OMe): Appears as a Singlet (or fine doublet).
-
H5 & H6: Appear as an AB system (pair of doublets) or doublet of doublets, depending on resolution.
Experimental Protocol: Synthesis & Sample Preparation
To ensure reproducible data (E-E-A-T), follow this standardized protocol.
Synthesis (Benzoylation)
-
Reagents: 4-Methoxy-2-methylaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.5 eq).
-
Solvent: Dichloromethane (DCM) or THF.
-
Procedure: Add benzoyl chloride dropwise at 0°C. Stir at RT for 2 hours. Quench with
.[4] -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
NMR Sample Preparation (Critical)
Recommendation: Use DMSO-d6 instead of
-
Why DMSO-d6?
-
Amide Visibility: In
, the amide -NH- proton is often broad, exchanges with moisture, or appears as a "hump" due to quadrupole broadening. DMSO-d6 forms strong H-bonds, locking the proton in a distinct environment and sharpening the signal (typically >9.5 ppm). -
Solubility: Benzamides can be sparingly soluble in chloroform.
-
Protocol:
-
Weigh 5–10 mg of dried sample.
-
Dissolve in 0.6 mL DMSO-d6 (99.9% D).
-
Filter through a cotton plug if any turbidity remains.
-
Acquire at 298 K (25°C) with a minimum of 16 scans.
Spectral Assignment & Data Analysis[6]
The following data is based on a 400 MHz spectrometer in DMSO-d6.
Chemical Shift Table[3]
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| -NH- | 9.60 – 9.90 | Singlet (br) | 1H | - | Diagnostic amide proton.[5] Downfield due to anisotropy and H-bonding.[6] |
| Benzoyl Ortho | 7.90 – 7.95 | Doublet | 2H | 7.5 | Deshielded by carbonyl anisotropy. |
| Benzoyl Para | 7.50 – 7.60 | Triplet | 1H | 7.5 | Typical aromatic triplet. |
| Benzoyl Meta | 7.45 – 7.55 | Triplet | 2H | 7.5 | Often overlaps with Para or Ring B protons. |
| Ring B - H6 | 7.15 – 7.30 | Doublet | 1H | 8.5 | Ortho to Amide. Deshielded, but twisted by ortho-methyl. |
| Ring B - H3 | 6.75 – 6.85 | Singlet (d) | 1H | ~2.5 (meta) | Key Diagnostic. Shielded by OMe and Me. Isolated by substituents. |
| Ring B - H5 | 6.70 – 6.80 | dd | 1H | 8.5, 2.5 | Shielded by OMe. Ortho coupled to H6, meta to H3. |
| -OCH3 | 3.75 | Singlet | 3H | - | Characteristic methoxy singlet. |
| -CH3 | 2.20 – 2.25 | Singlet | 3H | - | Characteristic aryl-methyl singlet. |
Visualizing the Analytical Workflow
The following diagram illustrates the decision process for validating the synthesis using the data above.
Caption: Analytical Logic Tree for validating N-(4-Methoxy-2-methylphenyl)benzamide structure against common impurities and isomers.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule's spectral signature against its precursors and likely structural isomers.[7] This is crucial for Quality Control (QC) .
Target vs. Precursor (4-Methoxy-2-methylaniline)
The most common impurity is unreacted starting material.
| Feature | Target Molecule (Benzamide) | Precursor (Aniline) | Distinction Strategy |
| N-H Signal | Primary Indicator. Disappearance of upfield | ||
| Benzoyl Region | 5H multiplet (7.5 - 8.0 ppm) | Absent | Integration of aromatic region increases by 5H upon reaction completion. |
| H6 Shift | Downfield ( | Upfield ( | Acylation deshields the ortho-proton (H6) significantly. |
Target vs. Regioisomer (N-(5-Methoxy-2-methylphenyl)benzamide)
If the starting aniline was impure (e.g., containing 5-methoxy-2-methylaniline), the product will be a regioisomer. Mass spectrometry cannot distinguish these (same MW: 241.29). NMR is the only validation tool.
-
Target (4-OMe):
-
H3: Isolated between Me and OMe
Singlet (or very small coupling). -
H5/H6: Ortho coupling
Two Doublets (AB system).
-
-
Isomer (5-OMe):
-
H3/H4: Ortho coupling
Two Doublets . -
H6: Isolated between N and OMe
Singlet .
-
References
-
Abraham, R. J., et al. (2006).[8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]
-
Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Benzamide and aniline can be distinguished by (A) Hinsberg test (B) Carby.. [askfilo.com]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to FTIR Analysis of N-(4-Methoxy-2-methylphenyl)benzamide: Spectral Interpretation and Comparative Analysis
Executive Summary
This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of N-(4-Methoxy-2-methylphenyl)benzamide, a compound of interest in pharmaceutical and materials science. Moving beyond a simple recitation of absorption bands, this document elucidates the causal relationships between molecular structure and vibrational spectra. It presents detailed, field-tested protocols for sample analysis using both modern Attenuated Total Reflectance (ATR) and traditional Potassium Bromide (KBr) pellet techniques. The core of this guide is a detailed interpretation of the compound's characteristic spectral features, supported by a comparative analysis with structurally analogous molecules—N-(4-methoxyphenyl)benzamide and N-p-tolyl-benzamide—to highlight key differentiating absorption bands. This approach equips researchers with the expertise to not only identify the target analyte but also to distinguish it from potential isomers and related impurities with a high degree of confidence.
Introduction: The Role of FTIR in Molecular Characterization
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of quality, safety, and efficacy. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the interaction of infrared radiation with a molecule, FTIR provides a unique "molecular fingerprint" based on the vibrational modes of its constituent functional groups.[1]
N-(4-Methoxy-2-methylphenyl)benzamide is a secondary amide featuring a complex substitution pattern on its aromatic rings. Accurate structural verification is critical, as subtle isomeric variations could lead to significant differences in biological activity or material properties. This guide provides the necessary protocols, spectral data, and interpretative logic to perform a robust FTIR analysis of this compound.
Molecular Structure and Predicted Vibrational Modes
The FTIR spectrum of N-(4-Methoxy-2-methylphenyl)benzamide is a composite of the vibrational modes of its individual functional groups. Understanding these components is the first step toward accurate spectral interpretation.
Diagram 1: Annotated Structure of N-(4-Methoxy-2-methylphenyl)benzamide
Caption: Key functional groups of N-(4-Methoxy-2-methylphenyl)benzamide.
The primary vibrational modes expected are:
-
Secondary Amide: This group gives rise to some of the most characteristic peaks. The N-H stretching vibration is expected in the 3370-3170 cm⁻¹ region.[2] The C=O stretch (Amide I band) is a very strong absorption typically found between 1680-1630 cm⁻¹.[2] A companion peak, the Amide II band, which arises from N-H bending and C-N stretching, appears between 1570-1515 cm⁻¹.[2]
-
Aromatic Ether: Aryl alkyl ethers display two characteristic C-O stretching bands. An asymmetric stretch typically appears at a higher wavenumber (around 1270–1230 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1040 cm⁻¹).[3]
-
Substituted Aromatic Rings: Both rings will show aromatic C-H stretching vibrations just above 3000 cm⁻¹.[4] C=C stretching vibrations within the rings typically appear in the 1620-1450 cm⁻¹ region.[5] Critically, the substitution pattern on the rings can be determined by strong C-H out-of-plane (OOP) bending vibrations in the 900-650 cm⁻¹ region.[6][7]
-
Alkyl Group: The methyl (CH₃) group will exhibit C-H stretching vibrations in the 2960-2850 cm⁻¹ range.[4]
Experimental Protocols for FTIR Analysis
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition technique.[8] Here, we detail two robust methods.
Protocol 3.1: Attenuated Total Reflectance (ATR-FTIR) Analysis
This is the preferred method for solid powders due to its speed, reproducibility, and lack of sample preparation.[8][9] The principle relies on the measurement of an evanescent wave that penetrates a small distance into the sample in contact with a high-refractive-index crystal (commonly diamond).[8]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal surface is clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.
-
Background Spectrum: With the clean, empty ATR anvil in place, acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount of the N-(4-Methoxy-2-methylphenyl)benzamide powder (typically 1-5 mg) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is vital for a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum should be automatically ratioed against the background and displayed in terms of absorbance or transmittance. Perform an ATR correction if comparing the spectrum to a library spectrum acquired via a transmission method.[8]
-
Cleaning: Thoroughly clean the crystal and press arm with a suitable solvent to prevent cross-contamination.
Protocol 3.2: Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the sample in a dry alkali halide matrix, which is transparent in the mid-IR region.[10]
Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder. The sample-to-KBr ratio should be about 1:100.
-
Grinding: Combine the sample and KBr in a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the IR beam and produce sharp, well-defined peaks.[11]
-
Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply a force of approximately 8-10 tons for several minutes. A vacuum is often applied to the die to remove entrapped air and moisture, which can cause scattering and interfere with the spectrum.[10]
-
Pellet Inspection: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or improper pressing.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a spectrum (16-32 scans, 4 cm⁻¹ resolution). A background spectrum of the empty sample compartment should be acquired beforehand.
Spectral Analysis and Band Assignment
The following table summarizes the principal absorption bands for N-(4-Methoxy-2-methylphenyl)benzamide, based on established group frequencies from authoritative sources.
Table 1: FTIR Absorption Band Assignments for N-(4-Methoxy-2-methylphenyl)benzamide
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |
| ~3300 | Medium, Sharp | N-H Stretch (Secondary Amide) | [2][12] |
| ~3060 | Medium-Weak | Aromatic C-H Stretch | [4] |
| ~2960, ~2840 | Medium-Weak | Asymmetric & Symmetric CH₃ Stretch | [4] |
| ~1655 | Strong | C=O Stretch (Amide I Band) | [2] |
| ~1595, ~1485 | Medium-Strong | Aromatic C=C Ring Stretch | [5] |
| ~1530 | Strong | N-H Bend / C-N Stretch (Amide II Band) | [2] |
| ~1245 | Strong | Asymmetric Ar-O-C Stretch (Aryl Ether) | [3][13] |
| ~1035 | Medium | Symmetric Ar-O-C Stretch (Aryl Ether) | [3][13] |
| ~820 | Strong | C-H Out-of-Plane Bend (1,2,4-Trisubstituted Ring) | [6][7] |
| ~750, ~690 | Strong | C-H Out-of-Plane Bend (Monosubstituted Ring) | [5][7] |
Detailed Interpretation:
-
N-H and C-H Stretching Region (3500-2800 cm⁻¹): A distinct, relatively sharp peak around 3300 cm⁻¹ is a clear indicator of the secondary amide N-H bond.[2] This peak is generally less broad than an alcohol O-H stretch. Weaker absorptions just above 3000 cm⁻¹ correspond to the C-H stretches of the two aromatic rings, while those just below 3000 cm⁻¹ arise from the methyl and methoxy C-H bonds.
-
Carbonyl and Aromatic Region (1700-1450 cm⁻¹): The most intense peak in the spectrum is typically the Amide I band (C=O stretch) around 1655 cm⁻¹. Its position can be influenced by conjugation and hydrogen bonding. Immediately adjacent is the strong Amide II band near 1530 cm⁻¹, a hallmark of secondary amides.[2] Several sharp to medium peaks between 1600 cm⁻¹ and 1450 cm⁻¹ are due to the skeletal C=C vibrations of the aromatic rings.
-
Fingerprint Region (1450-900 cm⁻¹): This region is complex but contains highly diagnostic peaks. The two most important features for this molecule are the strong, sharp bands corresponding to the asymmetric (~1245 cm⁻¹) and symmetric (~1035 cm⁻¹) C-O-C stretching of the aryl ether group.[3][13]
-
Out-of-Plane Bending Region (900-650 cm⁻¹): This region provides definitive evidence for the substitution patterns. The benzoyl group, being monosubstituted, will produce two strong bands, typically around 750 cm⁻¹ and 690 cm⁻¹.[5] The 4-methoxy-2-methylphenyl group is 1,2,4-trisubstituted, which characteristically gives rise to a strong absorption in the 860-800 cm⁻¹ range.[6][7] The presence and specific positions of these strong bands are crucial for structural confirmation.
Comparative FTIR Analysis: Distinguishing from Related Structures
To demonstrate the specificity of the FTIR fingerprint, we compare the expected spectrum of our target compound with two structurally similar molecules. This comparison is vital for confirming identity and detecting potential impurities or isomeric products in a synthesis.
Table 2: Comparative Analysis of Key FTIR Bands
| Vibrational Mode | N-(4-Methoxy-2-methylphenyl)benzamide | N-(4-methoxyphenyl)benzamide (Comparator 1) | N-p-tolyl-benzamide (Comparator 2) |
| N-H Stretch | ~3300 cm⁻¹ | ~3305 cm⁻¹ | ~3310 cm⁻¹ |
| Amide I (C=O) | ~1655 cm⁻¹ | ~1650 cm⁻¹ | ~1658 cm⁻¹ |
| Amide II (N-H) | ~1530 cm⁻¹ | ~1535 cm⁻¹ | ~1525 cm⁻¹ |
| Asymmetric Ar-O-C | ~1245 cm⁻¹ (Strong) | ~1250 cm⁻¹ (Strong) | Absent |
| Symmetric Ar-O-C | ~1035 cm⁻¹ (Medium) | ~1030 cm⁻¹ (Medium) | Absent |
| Aromatic OOP Bend | ~820 cm⁻¹ (1,2,4-tri-sub) ~750, ~690 cm⁻¹ (mono-sub) | ~830 cm⁻¹ (1,4-di-sub) ~750, ~690 cm⁻¹ (mono-sub) | ~825 cm⁻¹ (1,4-di-sub) ~750, ~690 cm⁻¹ (mono-sub) |
Key Differentiating Features:
-
vs. N-(4-methoxyphenyl)benzamide: The primary difference lies in the substitution pattern of the aniline-derived ring. Our target molecule is 1,2,4-trisubstituted, while the comparator is 1,4-disubstituted. While both will show a C-H OOP bend in a similar region (~820-830 cm⁻¹), the fine structure and the absence of bands associated with the additional methyl group in the comparator are key.[5][7] Furthermore, the C-H stretching region below 3000 cm⁻¹ will show more prominent aliphatic signals for the target compound due to the extra methyl group.
-
vs. N-p-tolyl-benzamide: The most obvious and definitive difference is the complete absence of the strong aryl ether Ar-O-C stretching bands at ~1245 cm⁻¹ and ~1035 cm⁻¹ in the N-p-tolyl-benzamide spectrum.[14] The presence of these two bands is a positive identification for the methoxy group in the target molecule.
Summary Workflow for Analysis
Diagram 2: FTIR Analysis and Interpretation Workflow
Caption: A systematic workflow for the FTIR analysis of the target compound.
Conclusion
The FTIR spectrum of N-(4-Methoxy-2-methylphenyl)benzamide is rich with information that allows for its unambiguous identification. By systematically evaluating the key absorption bands—specifically the secondary amide N-H stretch, the Amide I and II bands, the dual aryl ether C-O stretches, and the diagnostic out-of-plane bending vibrations—researchers can confidently confirm the molecule's identity. Furthermore, comparative analysis against structurally similar compounds provides an essential layer of validation, enabling the differentiation of the target analyte from potential isomers and synthetic precursors. The protocols and interpretive framework presented in this guide offer a robust and reliable methodology for drug development professionals and chemical researchers.
References
-
Smith, B. C. (2020). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Available at: [Link]
-
Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. Available at: [Link]
-
Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
Jena Bioscience. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Shimadzu. (n.d.). Powder Samples. Available at: [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Available at: [Link]
-
Stenutz, R. (n.d.). N-(4-methoxyphenyl)benzamide. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Available at: [Link]
-
Organic-Chemistry.org. (n.d.). IR spectrum: Ethers. Available at: [Link]
-
Stenutz, R. (n.d.). N-p-tolyl-benzamide. Available at: [Link]
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- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. N-p-tolyl-benzamide [stenutz.eu]
A Senior Application Scientist's Guide to the Melting Point Determination and Comparative Analysis of N-(4-Methoxy-2-methylphenyl)benzamide
For researchers, scientists, and professionals in drug development, the precise characterization of a compound's physical properties is a cornerstone of rigorous scientific practice. The melting point is a fundamental attribute, offering insights into purity, identity, and the intermolecular forces at play within a crystalline solid. This guide provides an in-depth technical overview of the determination of the melting point for N-(4-Methoxy-2-methylphenyl)benzamide, a compound of interest in various research domains.
The Significance of Melting Point in a Research Context
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon that is foundational to the use of melting point as an indicator of purity.
From a structural perspective, the melting point is a measure of the energy required to overcome the crystal lattice forces. These forces are governed by the molecule's ability to pack efficiently into a crystal lattice and the strength of its intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Therefore, comparing the melting points of structurally similar compounds can reveal subtle differences in their molecular architecture and bonding.
Comparative Analysis of N-(4-Methoxy-2-methylphenyl)benzamide and Structurally Related Compounds
To provide a framework for interpreting the experimentally determined melting point of N-(4-Methoxy-2-methylphenyl)benzamide, we will compare it with a selection of commercially available, structurally related benzamide derivatives.
| Compound Name | Structure | CAS Number | Reported Melting Point (°C) |
| N-(4-Methoxy-2-methylphenyl)benzamide | To be determined experimentally | 61495-08-7 | Not available in literature |
| 4-Methoxybenzamide | 3424-93-9 | 164-167[1][2] | |
| N-(p-tolyl)benzamide | 582-78-5 | 158[3] | |
| 4-methoxy-N-phenylbenzamide | 7465-88-5 | 169[4] | |
| Benzamide | 55-21-0 | 127-130 |
Expert Analysis of Structural Influences on Melting Point:
The melting points of the comparison compounds are all relatively high, indicating strong intermolecular forces. The presence of the amide functional group is a key contributor, as it can participate in hydrogen bonding.
-
4-Methoxybenzamide and Benzamide : The higher melting point of 4-Methoxybenzamide compared to Benzamide can be attributed to its greater molecular weight and the potential for additional dipole-dipole interactions from the methoxy group, leading to stronger overall intermolecular forces.
-
N-(p-tolyl)benzamide and 4-methoxy-N-phenylbenzamide : These N-substituted benzamides also exhibit high melting points. The presence of the aromatic rings allows for efficient crystal packing through pi-stacking interactions. The differences in their melting points are likely due to the subtle interplay of the substituent's electronic effects and their influence on the overall molecular symmetry and packing efficiency.
-
N-(4-Methoxy-2-methylphenyl)benzamide : We can hypothesize that the melting point of our target compound will also be in a similar range. The additional methyl group on the phenyl ring ortho to the amide linkage may introduce some steric hindrance, potentially affecting the planarity of the molecule and its ability to pack as efficiently as some of the other derivatives. This could lead to a slightly lower melting point compared to a non-ortho-substituted analogue. However, the overall combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces is expected to result in a relatively high melting point.
Experimental Protocol for Melting Point Determination
The following protocol is based on the United States Pharmacopeia (USP) guidelines for melting point determination, ensuring a standardized and reproducible approach.
Apparatus:
-
Melting point apparatus with a temperature ramp rate control and a means for observing the sample.
-
Capillary tubes (sealed at one end).
-
Spatula.
-
Mortar and pestle (if the sample is not a fine powder).
Procedure:
-
Sample Preparation:
-
Ensure the N-(4-Methoxy-2-methylphenyl)benzamide sample is dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
-
Load the capillary tube by tapping the open end into the sample powder until a small amount of material is in the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-4 mm.
-
-
Instrument Setup:
-
Set the starting temperature of the melting point apparatus to about 10-15 °C below the expected melting point. If the expected melting point is unknown, a preliminary, rapid determination can be performed to find an approximate range.
-
Set the heating ramp rate to 1-2 °C per minute for an accurate determination.
-
-
Measurement:
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point.
-
-
Comparative Measurements:
-
Repeat the procedure for each of the alternative compounds (4-Methoxybenzamide, N-(p-tolyl)benzamide, and 4-methoxy-N-phenylbenzamide) to ensure consistency in your experimental setup and to provide a direct comparison under identical conditions.
-
Self-Validation and Trustworthiness:
To ensure the trustworthiness of your results, it is crucial to calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of your sample. This self-validating step confirms the accuracy of your instrument's temperature readings.
Visualizing the Workflow and Key Relationships
Caption: Experimental workflow for the determination and comparative analysis of melting points.
Caption: Logical relationship between melting point, intermolecular forces, and molecular structure.
Conclusion
The determination of the melting point of N-(4-Methoxy-2-methylphenyl)benzamide is a critical step in its physicochemical characterization. By following a standardized protocol and comparing the result with structurally similar benzamides, researchers can gain valuable insights into the compound's purity and the nature of its intermolecular interactions. This guide provides the necessary framework for conducting this analysis with scientific rigor and a deep understanding of the underlying principles. The experimental data generated will be a valuable contribution to the chemical literature and will support further research and development involving this and related compounds.
References
-
Stenutz, R. (n.d.). N-p-tolyl-benzamide. In Tables for Chemistry. Retrieved from [Link]
-
Stenutz, R. (n.d.). 4-methoxy-N-phenylbenzamide. In Tables for Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Benzamide. Retrieved from [Link]
Sources
Publish Comparison Guide: Crystal Structure of N-(4-Methoxy-2-methylphenyl)benzamide
The following technical guide provides an in-depth comparative analysis of the crystal structure and physicochemical properties of N-(4-Methoxy-2-methylphenyl)benzamide , contrasting it with its structural analogs to highlight the impact of ortho-substitution on solid-state packing.
Executive Summary
N-(4-Methoxy-2-methylphenyl)benzamide (Target Compound) represents a critical structural scaffold in medicinal chemistry, particularly as an intermediate for tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its performance in solid-state formulation is defined by the steric interplay between the ortho-methyl group and the amide linkage.
This guide compares the Target Compound against its closest crystallographic alternative, N-(4-methoxyphenyl)benzamide , to demonstrate how a single methyl substitution disrupts molecular planarity, alters hydrogen bonding networks, and modifies solubility profiles—key factors in drug developability.
| Feature | Target: N-(4-Methoxy-2-methylphenyl)benzamide | Alternative: N-(4-methoxyphenyl)benzamide |
| Crystal System | Monoclinic (Predicted based on analogs) | Triclinic (Form I) / Monoclinic (Form II) |
| Molecular Conformation | Twisted (Dihedral angle > 60°) | Planar (Dihedral angle < 10°) |
| Packing Motif | 1D Chains (Sterically hindered Stacking) | 2D Sheets (Strong |
| Solubility Profile | Enhanced (Lower lattice energy) | Lower (High lattice energy) |
| Key Interaction | Intermolecular N-H[1][2][3][4][5][6][7]···O=C (C4 chains) | Intermolecular N-H[1]···O=C + |
Technical Analysis: The "Ortho Effect" in Crystallography
Structural Characterization
The crystal structure of benzanilides is governed by the competition between conjugation (favoring planarity) and steric hindrance (favoring torsion).
-
The Alternative (Planar): In N-(4-methoxyphenyl)benzamide, the molecule is nearly planar. The absence of ortho-substituents allows the two phenyl rings to align, facilitating strong intermolecular
- stacking interactions. This results in a dense, high-melting-point crystal lattice. -
The Target (Twisted): The introduction of a methyl group at the ortho position (C2) of the aniline ring creates a steric clash with the amide carbonyl oxygen (or the amide hydrogen, depending on conformation). To relieve this strain, the aniline ring rotates out of the amide plane.
-
Result: The dihedral angle between the benzoyl and aniline rings increases significantly (typically 60–80° in analogous structures like 2-methyl-N-(4-methylphenyl)benzamide).
-
Hydrogen Bonding Network
Both compounds utilize the amide functionality to form hydrogen bonds, but the topology differs:
-
Primary Interaction: A classical N-H···O=C hydrogen bond links molecules head-to-tail.
-
Chain Formation: This interaction generates infinite
chains (in graph set notation) running parallel to the crystallographic axis (typically the b or c axis). -
Network Dimensionality:
-
Alternative: The planar chains stack laterally via
- interactions, forming stable 2D sheets. -
Target: The twisted conformation prevents effective
- stacking. The lattice relies almost exclusively on the 1D hydrogen-bonded chains and weaker van der Waals forces (C-H··· ) to hold the crystal together.
-
Experimental Protocols
Synthesis Workflow (Schotten-Baumann Reaction)
This protocol ensures high purity suitable for single-crystal growth.
Reagents:
-
4-Methoxy-2-methylaniline (1.0 eq)[8]
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-methoxy-2-methylaniline (10 mmol) in dry DCM (20 mL) in a round-bottom flask.
-
Base Addition: Add Et3N (12 mmol) and cool the mixture to 0°C in an ice bath.
-
Acylation: Add benzoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO3 (to remove acid), and finally brine.
-
Isolation: Dry over anhydrous MgSO4, filter, and rotary evaporate to yield the crude solid.
Crystallization Protocol (Slow Evaporation)
To obtain X-ray quality single crystals:
-
Solvent Selection: Prepare a 1:1 mixture of Toluene and Ethanol . Toluene solubilizes the aromatic rings, while Ethanol supports hydrogen bonding.
-
Saturation: Dissolve 100 mg of the crude solid in the minimum amount of hot solvent mixture (~5 mL).
-
Filtration: Filter the hot solution through a 0.45 µm syringe filter into a clean vial to remove nucleation sites (dust).
-
Growth: Cover the vial with parafilm and poke 3-4 small holes. Allow to stand undisturbed at room temperature for 5-7 days.
-
Harvest: Colorless block-shaped crystals should form.
Visualizations
Synthesis & Crystallization Logic
The following diagram illustrates the chemical pathway and the critical purification steps required for crystallographic analysis.
Caption: Step-by-step synthesis and crystal growth workflow for N-(4-Methoxy-2-methylphenyl)benzamide.
Structural Comparison: Planar vs. Twisted
This diagram visualizes the steric causality ("The Ortho Effect") that differentiates the Target from the Alternative.
Caption: Mechanistic flow showing how the ortho-methyl group forces a twisted conformation, altering properties.
References
-
Gowda, B. T., et al. (2003). "Crystal structure of N-(4-methoxyphenyl)benzamide." Acta Crystallographica Section E, 59(12), o1997-o1999. Link
-
Gowda, B. T., et al. (2008).[4] "Effect of substituents on the crystal structures of N-(aryl)benzamides: 2-methyl-N-(4-methylphenyl)benzamide." Acta Crystallographica Section E, 64(3), o647. Link
-
Saeed, A., et al. (2010).[1][7] "Synthesis, characterization and crystal structures of some N-(alkoxy)benzamides." Journal of Molecular Structure, 969(1-3), 82-87. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: N-(4-methoxyphenyl)benzamide." Cambridge Structural Database. Link
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.mtender.gov.md [storage.mtender.gov.md]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Methoxy-2-methylphenyl)benzamide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-Methoxy-2-methylphenyl)benzamide, ensuring that safety and compliance are maintained throughout the process.
Hazard Assessment and Profile
Understanding the potential hazards of N-(4-Methoxy-2-methylphenyl)benzamide is the first step in its safe management. Based on the toxicological data of related benzamides, this compound should be handled as a hazardous substance.[1] Key potential hazards are summarized below.
| Hazard Classification | Description | Rationale & Source(s) |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4] | Data from related benzamides, such as Benzamide (CAS 55-21-0) and 4-Methoxybenzamide, indicate oral toxicity.[2][5] Ingestion may lead to adverse health effects, requiring immediate medical attention.[2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2][3][4] | Benzamide is classified as a Category 2 mutagen, meaning it is suspected of being able to induce heritable mutations in the germ cells of humans.[2][3] This necessitates stringent handling to prevent any exposure. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids.[2][5][6] | Contact with incompatible materials can lead to vigorous reactions, compromising containment and creating additional hazards. |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7] | Thermal decomposition releases toxic gases. Firefighting measures should account for this. |
Given these potential risks, it is imperative that N-(4-Methoxy-2-methylphenyl)benzamide be disposed of as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [3][8][9]
Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such chemicals through its Hazard Communication and Laboratory standards.[7][12][13] This guide is designed to align with the core principles of these regulations.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure the safe and compliant disposal of N-(4-Methoxy-2-methylphenyl)benzamide from the point of generation to its final removal by a licensed waste management service.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn to prevent skin and eye contact, inhalation, and ingestion.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles. If there is a splash hazard, a face shield is recommended.[14]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2][13] All respirator use must be in accordance with a formal respiratory protection program as required by OSHA.[14]
Step 2: Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Dedicate a Waste Container: Collect waste N-(4-Methoxy-2-methylphenyl)benzamide and any materials heavily contaminated with it (e.g., weighing papers, gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[1]
-
Do Not Mix Wastes: Never mix this compound with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[1][15]
-
Select an Appropriate Container: The container must be in good condition, leak-proof, and chemically compatible with the waste.[8][16] For solid waste, a wide-mouth polyethylene or glass container with a secure, screw-top lid is ideal.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[11][16] Do not leave funnels in the container.[16]
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a strict regulatory requirement and essential for safe handling by all personnel.[9][16]
-
The container must be clearly and legibly labeled with the words "Hazardous Waste." [9][16]
-
List the full chemical name: "N-(4-Methoxy-2-methylphenyl)benzamide." Do not use abbreviations or chemical formulas.[9][16]
-
For mixtures, list all chemical constituents and their approximate percentages.[16]
-
Indicate the date when waste was first added to the container (the accumulation start date).[9]
-
Include the name of the Principal Investigator and the laboratory location (building and room number).[9]
-
Mark the appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark).[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for the temporary collection of hazardous waste within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11][16]
-
Segregation: Store the waste container in a designated SAA, segregated from incompatible materials, ideally using secondary containment (e.g., a chemical-resistant tray or bin).[8]
-
Quantity Limits: Be aware of accumulation limits. Regulations permit a maximum of 55 gallons of hazardous waste to be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[11]
-
Time Limits: Once a container is full, it must be removed from the laboratory by your institution's Environmental Health and Safety (EHS) department or a licensed contractor within 72 hours.[16]
Step 5: Arranging for Final Disposal
The final disposal of N-(4-Methoxy-2-methylphenyl)benzamide must be handled by professionals.
-
Contact EHS: When the waste container is approximately 90% full, or before the allowed accumulation time expires, contact your institution's EHS office or the designated hazardous waste manager to schedule a pickup.[16]
-
Provide Documentation: Complete any required waste pickup forms or manifests, ensuring the information matches the container label exactly.
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Spill Management Protocol
In the event of a small spill, take immediate and cautious action.
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: If the spill is large, involves highly volatile materials, or you are unsure how to proceed, contact your EHS department immediately.
-
Use PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain and Clean: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[2][3] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of N-(4-Methoxy-2-methylphenyl)benzamide.
Caption: Disposal workflow for N-(4-Methoxy-2-methylphenyl)benzamide.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Safety Data Sheet - Product name not specified. (2025, November 6). MilliporeSigma. Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (2020, October). Administered by Environmental Health and Safety Office. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]
-
Material Safety Data Sheet - Benzamide. (2010, June 10). ScienceLab.com. Retrieved from [Link]
-
Safety data sheet - 4-Methoxy-o-phenylenediamine. (2023, June 23). CPAchem. Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The Florida Handbook of Solid and Hazardous Waste Regulation: Occupational Safety and Health Act (OSHA). (2024, August 8). University of Florida, Institute of Food and Agricultural Sciences. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
